Product packaging for ACY-775(Cat. No.:)

ACY-775

Cat. No.: B605172
M. Wt: 330.36 g/mol
InChI Key: IYBURCQQEUNLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ACY-775 is an inhibitor of histone deacetylase 6 (HDAC6;  IC50 = 0.0075 µM). It is selective for HDAC6 over HDAC1, HDAC2, and HDAC3 (IC50s = 2.1, 2.5, and 11.2 µM, respectively). This compound (2.5 µM) increases α-tubulin acetylation at lysine 40 in RN46A-B14 serotonergic cells. It increases the distance traveled in the center of the open field test and decreases immobility time in the tail suspension test, indicating anxiolytic- and antidepressant-like activities, respectively, in mice when administered at a dose of 50 mg/kg.>This compound is a potent and selective HDAC6 inhbiitor. This compound inhibits HDAC6 with low nanomolar potency and a selectivity of 60- to 1500-fold over class I HDACs. This compound shares the antidepressant-like properties of other HDAC inhibitors, such as SAHA and MS-275, in the tail suspension test and social defeat paradigm.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19FN4O2 B605172 ACY-775

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[1-(3-fluorophenyl)cyclohexyl]amino]-N-hydroxypyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c18-14-6-4-5-13(9-14)17(7-2-1-3-8-17)21-16-19-10-12(11-20-16)15(23)22-24/h4-6,9-11,24H,1-3,7-8H2,(H,22,23)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBURCQQEUNLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)F)NC3=NC=C(C=N3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ACY-775: A Technical Guide to a Selective HDAC6 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ACY-775, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows.

Introduction to HDAC6 and this compound

Histone Deacetylase 6 (HDAC6) is a unique member of the HDAC family of enzymes, primarily localized in the cytoplasm. Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins, including α-tubulin and the heat shock protein 90 (Hsp90).[1][2] This distinct substrate specificity makes HDAC6 a compelling therapeutic target for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

This compound is a small molecule inhibitor belonging to the pyrimidine hydroxyl amide class, designed for potent and selective inhibition of HDAC6.[3] Its ability to cross the blood-brain barrier allows for the investigation of HDAC6 function in the central nervous system (CNS).[3][4]

Quantitative Data: Potency and Selectivity

This compound demonstrates high potency for HDAC6 with excellent selectivity over other HDAC isoforms, particularly the class I HDACs.

Compound HDAC6 IC50 (nM) Selectivity vs. Class I HDACs Reference
This compound7.560- to 1500-fold[3][5]
ACY-7381.7~100-fold[3]
Tubastatin A18~200-fold[3]

Table 1: In vitro potency and selectivity of this compound and related HDAC6 inhibitors.

HDAC Isoform This compound IC50
HDAC67.5 nM
Other Class II HDACs>1 µM

Table 2: this compound isoform specificity.[3]

Mechanism of Action

The primary mechanism of action for this compound is the direct inhibition of the catalytic activity of HDAC6. By binding to the active site of the enzyme, this compound prevents the deacetylation of its target substrates. A key downstream effect of HDAC6 inhibition by this compound is the hyperacetylation of α-tubulin.[6] This post-translational modification is crucial for microtubule stability and function, impacting processes such as intracellular transport.[2] Notably, at concentrations effective for inhibiting HDAC6, this compound does not significantly alter the acetylation of histones, highlighting its selectivity for cytoplasmic targets over nuclear ones.[6]

Signaling Pathways Modulated by this compound

HDAC6 is implicated in several signaling pathways. By inhibiting HDAC6, this compound can modulate these pathways, leading to various cellular effects.

HDAC6_Tubulin_Pathway HDAC6 and Microtubule Dynamics ACY_775 This compound HDAC6 HDAC6 ACY_775->HDAC6 inhibits Acetylated_Tubulin Acetylated α-tubulin HDAC6->Acetylated_Tubulin deacetylates Deacetylated_Tubulin Deacetylated α-tubulin Microtubule_Stability Increased Microtubule Stability & Axonal Transport Acetylated_Tubulin->Microtubule_Stability Deacetylated_Tubulin->Acetylated_Tubulin HATs

Caption: this compound inhibits HDAC6, increasing acetylated α-tubulin and promoting microtubule stability.

HDAC6_HSP90_Pathway HDAC6 and HSP90 Chaperone Function ACY_775 This compound HDAC6 HDAC6 ACY_775->HDAC6 inhibits HSP90 HSP90 HDAC6->HSP90 deacetylates Acetylated_HSP90 Acetylated HSP90 HSP90->Acetylated_HSP90 HATs Client_Proteins Misfolded Client Proteins Acetylated_HSP90->Client_Proteins impaired binding to Proteasome Proteasomal Degradation Client_Proteins->Proteasome

Caption: this compound-mediated HDAC6 inhibition leads to HSP90 hyperacetylation and degradation of client proteins.

HDAC6_Inflammation_Pathway HDAC6 in Inflammatory Signaling cluster_ros ROS Production cluster_mapk MAPK Pathway cluster_tf Transcription Factors NADPH_Oxidase NADPH Oxidase ROS ROS NADPH_Oxidase->ROS MAPK ERK, JNK, p38 ROS->MAPK NFkB_AP1 NF-κB / AP-1 MAPK->NFkB_AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_AP1->Cytokines HDAC6 HDAC6 Overexpression HDAC6->NADPH_Oxidase upregulates ACY_775 This compound ACY_775->HDAC6 inhibits

Caption: this compound can suppress HDAC6-induced pro-inflammatory responses.[7]

Experimental Protocols

In Vitro HDAC6 Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the IC50 value of this compound for HDAC6.

  • Reagents and Materials:

    • Recombinant human HDAC6 enzyme.

    • Fluorogenic HDAC6 substrate (e.g., a peptide containing an acetylated lysine).

    • Assay buffer (e.g., Tris-based buffer with salts and a reducing agent).

    • Developer solution (e.g., containing a protease to cleave the deacetylated substrate and release a fluorophore).

    • This compound stock solution (in DMSO).

    • 384-well microplate.

    • Plate reader capable of fluorescence detection.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the diluted this compound or vehicle (DMSO) to the wells of the microplate.

    • Add the recombinant HDAC6 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

    • Stop the reaction by adding the developer solution.

    • Incubate for a further period (e.g., 15 minutes) to allow for signal development.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

In Vivo Assessment of Antidepressant-Like Effects (Tail Suspension Test)

This protocol describes an in vivo experiment in mice to evaluate the antidepressant-like properties of this compound.[3]

  • Animals and Housing:

    • Male NIH Swiss mice.

    • Housed under standard laboratory conditions with ad libitum access to food and water.

    • Acclimatize animals to the facility for at least one week before the experiment.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O).

    • Administer this compound (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

    • A positive control, such as the selective serotonin reuptake inhibitor citalopram, can be included.

  • Tail Suspension Test (TST) Procedure:

    • Thirty minutes after the injection, individually suspend each mouse by its tail from a horizontal bar using adhesive tape.

    • The suspension apparatus should be designed to prevent the mouse from climbing or escaping.

    • Record the total duration of immobility over a 6-minute test period. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

    • An automated system or a trained observer blind to the treatment conditions should be used for scoring.

  • Data Analysis:

    • Compare the mean immobility time between the this compound-treated group, the vehicle-treated group, and any positive control groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

    • A significant reduction in immobility time in the this compound group compared to the vehicle group is indicative of an antidepressant-like effect.

Visualized Workflows and Development Logic

Experimental_Workflow Typical Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Enzyme_Assay HDAC Isoform Inhibition Assays (IC50) Cell_Assay Cell-based Assays (e.g., α-tubulin acetylation) Enzyme_Assay->Cell_Assay PK_PD Pharmacokinetics & Pharmacodynamics Cell_Assay->PK_PD Efficacy Disease Model Efficacy (e.g., CMT, Depression) PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: A generalized workflow for the preclinical evaluation of this compound.

Development_Logic This compound Development and Application Logic Discovery Identification of Brain-Penetrant Pyrimidine Hydroxyl Amides Preclinical_Validation Preclinical Validation Discovery->Preclinical_Validation Neurodegeneration Neurodegenerative Disease Models (e.g., Charcot-Marie-Tooth) Preclinical_Validation->Neurodegeneration Neuropsychiatric Neuropsychiatric Disorder Models (e.g., Depression) Preclinical_Validation->Neuropsychiatric Clinical_Candidate Lead Optimization for Clinical Candidates (e.g., ACY-1215) Neurodegeneration->Clinical_Candidate Neuropsychiatric->Clinical_Candidate

Caption: Logical progression from the discovery of this compound to its application in disease models.

Conclusion

This compound is a valuable research tool for elucidating the biological functions of HDAC6. Its high potency, selectivity, and brain bioavailability have enabled significant findings, particularly in the context of neurodegenerative and neuropsychiatric disorders.[3][5][8] Studies using this compound have demonstrated that selective inhibition of HDAC6 can produce antidepressant-like effects in animal models and may offer therapeutic benefits for conditions like Charcot-Marie-Tooth disease.[5][9] The insights gained from research with this compound have paved the way for the clinical development of other selective HDAC6 inhibitors.

References

ACY-775 for Charcot-Marie-Tooth Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ACY-775, a selective Histone Deacetylase 6 (HDAC6) inhibitor, and its application in preclinical research for Charcot-Marie-Tooth (CMT) disease. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting HDAC6 in CMT

Charcot-Marie-Tooth disease, a group of inherited peripheral neuropathies, is characterized by the progressive degeneration of motor and sensory nerve axons.[1] A key pathological feature in several forms of CMT, particularly axonal forms (CMT2), is the disruption of axonal transport, the crucial process of moving mitochondria, proteins, and other essential cargoes along the axon.[1][2]

This compound is a potent and selective inhibitor of HDAC6, a cytosolic enzyme that removes acetyl groups from non-histone proteins, most notably α-tubulin.[1][3] Microtubules, the "highways" for axonal transport, are polymers of tubulin. The acetylation of α-tubulin is a critical post-translational modification that promotes the stability of microtubules and enhances the binding of motor proteins like kinesin and dynein, thereby facilitating efficient axonal transport.[4][5]

In several CMT subtypes, HDAC6 activity is elevated, leading to hypoacetylation of α-tubulin, microtubule instability, and impaired axonal transport.[1][4] By selectively inhibiting HDAC6, this compound increases α-tubulin acetylation, which in turn restores microtubule stability and rescues deficits in axonal transport.[1][2] This has been shown to improve motor and sensory function in preclinical models of CMT.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound and other relevant HDAC6 inhibitors in the context of CMT research.

Table 1: In Vitro Potency and Selectivity of HDAC6 Inhibitors

CompoundHDAC6 IC50 (nM)HDAC1 IC50 (nM)Selectivity (HDAC1/HDAC6)Reference
This compound 5.1>10,000>1960[1]
ACY-7381.716295[1]
ACY-12152.64317[1]
Tubastatin A15>10,000>667[1]

Table 2: In Vivo Efficacy of HDAC6 Inhibitors in a CMT2 Mouse Model (HSPB1S135F)

CompoundDosage (mg/kg, i.p.)Treatment DurationOutcome MeasureImprovement vs. VehicleReference
This compound 321 daysCompound Muscle Action Potential (CMAP) AmplitudeSignificant increase, partial restoration towards wild-type levels[1]
Sensory Nerve Action Potential (SNAP) AmplitudeSignificant increase, partial restoration towards wild-type levels[1]
ACY-738321 daysCMAP AmplitudeSignificant increase, partial restoration towards wild--type levels[1]
SNAP AmplitudeSignificant increase, partial restoration towards wild-type levels[1]
ACY-12153021 daysCMAP AmplitudeSignificant increase, partial restoration towards wild-type levels[1]
SNAP AmplitudeSignificant increase, partial restoration towards wild-type levels[1]

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the preclinical evaluation of this compound for CMT.

Western Blotting for α-Tubulin Acetylation

This protocol is used to determine the level of α-tubulin acetylation in cells or tissues following treatment with an HDAC6 inhibitor.

  • Cell Lysis:

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

      • Primary Antibody for Acetylated α-Tubulin: Mouse monoclonal anti-acetylated-α-tubulin (e.g., Sigma-Aldrich, T7451, 1:10,000 dilution).

      • Primary Antibody for Total α-Tubulin: Mouse monoclonal anti-α-tubulin (e.g., Sigma-Aldrich, T5168, 1:10,000 dilution) as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG, 1:5,000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) detection kit and image with a chemiluminescence imaging system.

  • Quantification:

    • Densitometry analysis is performed using software such as ImageJ. The ratio of acetylated α-tubulin to total α-tubulin is calculated to determine the relative level of acetylation.

Mitochondrial Axonal Transport Assay in Cultured Dorsal Root Ganglion (DRG) Neurons

This assay is used to visualize and quantify the movement of mitochondria along the axons of DRG neurons.

  • DRG Neuron Culture:

    • Dissect dorsal root ganglia from E13.5 mouse embryos (from a CMT model, e.g., HSPB1S135F, and wild-type littermates).

    • Dissociate ganglia into single cells using trypsin and trituration.

    • Plate neurons on glass-bottom dishes coated with poly-D-lysine and laminin.

    • Culture neurons in Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).

  • Mitochondrial Labeling:

    • After 24-48 hours in culture, incubate neurons with a fluorescent dye that specifically labels mitochondria, such as MitoTracker Red CMXRos (e.g., 50 nM for 15-30 minutes).

  • Live-Cell Imaging:

    • Mount the culture dish on a temperature- and CO2-controlled stage of a confocal or spinning-disk microscope.

    • Acquire time-lapse images of axons at a rate of 1 frame every 2-5 seconds for a total of 5-10 minutes.

  • Data Analysis:

    • Generate kymographs from the time-lapse image series using software like ImageJ with the KymoGraph plugin. A kymograph is a graphical representation of spatial position over time, which allows for the visualization of mitochondrial movement.

    • From the kymographs, quantify the following parameters:

      • Number of motile mitochondria: Count the number of diagonal lines (representing moving mitochondria).

      • Velocity: Calculate the slope of the diagonal lines.

      • Directionality: Distinguish between anterograde (away from the cell body) and retrograde (towards the cell body) movement.

    • Compare these parameters between untreated and this compound-treated neurons from both wild-type and CMT model mice.

In Vivo Nerve Conduction Studies in a CMT Mouse Model

These electrophysiological measurements are used to assess the functional integrity of peripheral nerves in live animals.

  • Animal Model:

    • Use a relevant CMT mouse model (e.g., symptomatic HSPB1S135F mice) and age-matched wild-type controls.

  • This compound Administration:

    • Administer this compound (e.g., 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for a specified period (e.g., 21 days).[1]

  • Anesthesia and Temperature Control:

    • Anesthetize the mouse (e.g., with isoflurane).

    • Maintain the body temperature of the mouse at 37°C using a heating pad to ensure accurate and reproducible nerve conduction measurements.

  • Motor Nerve Conduction (Compound Muscle Action Potential - CMAP):

    • Place stimulating electrodes subcutaneously along the sciatic nerve at the sciatic notch and the ankle.

    • Place a recording electrode in the intrinsic foot muscles.

    • Deliver a supramaximal electrical stimulus at both stimulation sites and record the resulting CMAP.

    • Measure the amplitude of the CMAP, which reflects the number of conducting motor axons.

  • Sensory Nerve Conduction (Sensory Nerve Action Potential - SNAP):

    • Place stimulating electrodes on the tail nerve distally.

    • Place recording electrodes more proximally along the tail.

    • Deliver a supramaximal electrical stimulus and record the resulting SNAP.

    • Measure the amplitude of the SNAP, which reflects the number of conducting sensory axons.

  • Data Analysis:

    • Compare the CMAP and SNAP amplitudes between vehicle-treated and this compound-treated CMT mice, as well as with wild-type controls.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

HDAC6_Pathway cluster_CMT Charcot-Marie-Tooth Disease Pathology cluster_Intervention Therapeutic Intervention Mutant_Protein Mutant Protein (e.g., HSPB1, GARS) HDAC6_activation Increased HDAC6 Activity Mutant_Protein->HDAC6_activation Upregulates Deacetylation α-tubulin Deacetylation HDAC6_activation->Deacetylation Catalyzes Microtubule_Instability Microtubule Instability Deacetylation->Microtubule_Instability Impaired_Transport Impaired Axonal Transport (e.g., Mitochondria) Microtubule_Instability->Impaired_Transport Axonal_Degeneration Axonal Degeneration Impaired_Transport->Axonal_Degeneration ACY775 This compound HDAC6_inhibition HDAC6 Inhibition ACY775->HDAC6_inhibition Induces HDAC6_inhibition->HDAC6_activation Inhibits Acetylation α-tubulin Acetylation HDAC6_inhibition->Acetylation Promotes Microtubule_Stabilization Microtubule Stabilization Acetylation->Microtubule_Stabilization Restored_Transport Restored Axonal Transport Microtubule_Stabilization->Restored_Transport Neuroprotection Neuroprotection Restored_Transport->Neuroprotection

Caption: Signaling pathway of HDAC6 in CMT and the mechanism of action of this compound.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Validation DRG_Culture 1. Culture DRG Neurons (CMT model vs. WT) ACY775_Treatment_InVitro 2. Treat with this compound DRG_Culture->ACY775_Treatment_InVitro Mito_Imaging 3. Live Imaging of Mitochondrial Transport ACY775_Treatment_InVitro->Mito_Imaging Western_Blot 4. Western Blot for α-tubulin Acetylation ACY775_Treatment_InVitro->Western_Blot Nerve_Conduction 3. Nerve Conduction Studies (CMAP, SNAP) Behavioral_Tests 4. Behavioral Testing (e.g., Rotarod) CMT_Mouse 1. CMT Mouse Model (e.g., HSPB1 S135F) ACY775_Treatment_InVivo 2. Administer this compound (i.p.) CMT_Mouse->ACY775_Treatment_InVivo ACY775_Treatment_InVivo->Nerve_Conduction ACY775_Treatment_InVivo->Behavioral_Tests

Caption: Preclinical experimental workflow for evaluating this compound in CMT research.

References

Unlocking Novel Antidepressant Pathways: A Technical Overview of ACY-775 in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Comprehensive Analysis of the Antidepressant-like Effects of the Selective HDAC6 Inhibitor, ACY-775, in Preclinical Settings.

This technical guide provides an in-depth review of the preclinical data supporting the novel antidepressant effects of this compound, a potent and selective inhibitor of histone deacetylase 6 (HDAC6). The following sections detail the pharmacological properties of this compound, its mechanism of action, and its efficacy in established rodent models of depression. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting HDAC6 for the treatment of major depressive disorder.

Core Mechanism of Action

This compound exerts its therapeutic effects through the selective inhibition of HDAC6, an enzyme primarily localized in the cytoplasm that deacetylates non-histone proteins, most notably α-tubulin.[1][2][3] Unlike other histone deacetylases, HDAC6 has a limited effect on histone acetylation and thus, gene expression.[1][2][3] The inhibition of HDAC6 by this compound leads to an increase in the acetylation of α-tubulin, a key component of microtubules.[1][4] This post-translational modification is associated with enhanced microtubule stability and function, which is hypothesized to contribute to its antidepressant-like effects.[1]

ACY775 This compound HDAC6 HDAC6 ACY775->HDAC6 Inhibits alphaTubulin_deacetylated α-tubulin (deacetylated) HDAC6->alphaTubulin_deacetylated Deacetylates alphaTubulin_acetylated α-tubulin (acetylated) alphaTubulin_deacetylated->alphaTubulin_acetylated Acetylation Antidepressant Antidepressant-like Effects alphaTubulin_acetylated->Antidepressant Leads to

Caption: Proposed signaling pathway of this compound.

Pharmacological and Pharmacokinetic Profile

This compound is a potent inhibitor of HDAC6 with an IC50 of 7.5 nM.[4][5] It exhibits high selectivity for HDAC6 over class I HDACs, with a selectivity ratio ranging from 60- to 1500-fold.[1][2][6] Preclinical studies have demonstrated that this compound is brain bioavailable upon systemic administration.[1][2]

ParameterValueReference
HDAC6 IC50 7.5 nM[4][5]
Selectivity over Class I HDACs 60- to 1500-fold[1][2][6]
Plasma Level (30 min post-50 mg/kg IP) 1359 ng/mL (4.1 µM)[1][4]
Plasmatic Half-life 12 min[1][4]
Brain/Plasma AUC Ratio >1[1]

Preclinical Efficacy in Rodent Models of Depression

The antidepressant-like properties of this compound have been evaluated in two standard preclinical models: the Tail Suspension Test (TST) and the Chronic Social Defeat Stress (CSDS) paradigm.

Tail Suspension Test (TST)

The TST is a widely used acute model to screen for potential antidepressant activity. In this test, mice are suspended by their tails, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.

Experimental Workflow:

cluster_0 Dosing cluster_1 Behavioral Test cluster_2 Data Analysis Dosing Administer this compound (5 or 50 mg/kg, IP) or Vehicle TST 30 min post-injection: Tail Suspension Test (6 min) Dosing->TST Analysis Measure duration of immobility TST->Analysis cluster_0 Pre-treatment cluster_1 Stress Induction cluster_2 Behavioral Testing cluster_3 Data Analysis Pretreatment Daily administration of this compound (50 mg/kg), Fluoxetine (20 mg/kg), or Vehicle for 10 days CSDS 10 days of Chronic Social Defeat Stress (with continued daily treatment) Pretreatment->CSDS SI_Test Day 21 (24h after last injection): Social Interaction Test CSDS->SI_Test Analysis Measure time in interaction zone and time in corner zones SI_Test->Analysis

References

The Discovery and Development of ACY-775: A Selective HDAC6 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of ACY-775, a potent and selective histone deacetylase 6 (HDAC6) inhibitor. Developed by Acetylon Pharmaceuticals, this compound has been investigated for its therapeutic potential in various diseases, particularly those involving protein misfolding and aggregation, and neurological disorders. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental validation of selective HDAC inhibitors.

Introduction to HDAC6 and its Therapeutic Potential

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins, thereby modulating gene expression and various cellular processes. HDAC6 is a unique member of the class IIb HDAC family, primarily localized in the cytoplasm. Unlike other HDACs, its major substrates are non-histone proteins, including α-tubulin, a key component of microtubules, cortactin, and the chaperone protein Hsp90.

By deacetylating α-tubulin, HDAC6 regulates microtubule dynamics, which are crucial for intracellular transport, cell migration, and cell division. Dysregulation of HDAC6 activity has been implicated in the pathology of numerous diseases, including cancer, neurodegenerative disorders such as Alzheimer's and Charcot-Marie-Tooth disease, and inflammatory conditions. Consequently, selective inhibition of HDAC6 has emerged as a promising therapeutic strategy to restore normal cellular function without the broad, and often toxic, effects of pan-HDAC inhibitors.

Discovery and Characterization of this compound

This compound, with the chemical name 2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide, was developed as a potent and selective small molecule inhibitor of HDAC6.[1]

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of the enzymatic activity of HDAC6. This leads to the hyperacetylation of its primary substrate, α-tubulin.[2] Increased acetylation of α-tubulin is associated with enhanced microtubule stability and improved axonal transport, a process often impaired in neurodegenerative diseases.[3] Notably, this compound displays high selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs, which are associated with the dose-limiting toxicities of many non-selective HDAC inhibitors.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Selectivity vs. Class I HDACsReference
HDAC67.5~700-fold[4][5]

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice (50 mg/kg, i.p.)

ParameterValueUnitReference
Peak Plasma Concentration (Cmax) at 30 min1359ng/mL[2][4]
Molar Concentration at 30 min4.1µM[2][4]
Plasma Half-life (t1/2)12min[2][4]
Brain/Plasma Ratio (AUC)>1-[2][4]

Signaling Pathways and Experimental Workflows

HDAC6 Signaling Pathway

The following diagram illustrates the central role of HDAC6 in deacetylating α-tubulin and the effect of this compound inhibition.

HDAC6_Pathway cluster_0 Microtubule Dynamics cluster_1 Pharmacological Intervention Tubulin α-Tubulin AcTubulin Acetylated α-Tubulin Tubulin->AcTubulin α-TAT1 (Acetylation) AcTubulin->Tubulin HDAC6 (Deacetylation) MT_Stable Stable Microtubules (Enhanced Axonal Transport) AcTubulin->MT_Stable ACY775 This compound ACY775->AcTubulin Inhibits Deacetylation HDAC6_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction and Measurement cluster_2 Data Analysis p1 Prepare Recombinant HDAC6 Enzyme r1 Incubate Enzyme, Substrate, and this compound at 37°C p1->r1 p2 Prepare Fluorogenic HDAC6 Substrate p2->r1 p3 Prepare Serial Dilutions of this compound p3->r1 r2 Add Developer Solution to Stop Reaction and Generate Fluorescent Signal r1->r2 r3 Measure Fluorescence (Ex/Em = 380/490 nm) r2->r3 d1 Plot Fluorescence vs. This compound Concentration r3->d1 d2 Calculate IC50 Value d1->d2

References

Methodological & Application

ACY-775 In Vitro Experimental Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the in vitro characterization of ACY-775, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). The protocols outlined herein are intended for researchers, scientists, and drug development professionals engaged in the study of HDAC6 inhibition and its downstream cellular effects. This guide covers methodologies for assessing HDAC6 enzymatic activity, quantifying tubulin acetylation, and evaluating cell viability in response to this compound treatment. All quantitative data is summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for HDAC6, a class IIb histone deacetylase primarily located in the cytoplasm. Unlike other HDAC isoforms that predominantly target nuclear histones, HDAC6 has a unique substrate profile that includes non-histone proteins such as α-tubulin and cortactin. By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can impact various cellular processes including microtubule dynamics, cell migration, and protein quality control. These characteristics make this compound a valuable tool for investigating the biological roles of HDAC6 and a potential therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound based on in vitro experimental findings.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueNotes
HDAC6 IC50 7.5 nMPotent inhibition of HDAC6 enzymatic activity.[1][2]
Selectivity ~100- to 700-fold vs. Class I HDACsDemonstrates high selectivity for HDAC6 over other HDAC isoforms.[3]
Class II HDACs Minimal activity (IC50 > 1 µM)Low inhibitory effect on other Class II HDACs.[3]

Table 2: Cellular Activity of this compound

Cell LineEffective ConcentrationEndpointIncubation Time
N2a (Neuroblastoma)100 nM - 1 µMIncreased α-tubulin acetylationNot specified
Various Cell Lines2.5 µMGeneral in vitro treatment concentration4 hours[1][2]

Experimental Protocols

This section provides detailed step-by-step protocols for key in vitro experiments to characterize the activity of this compound.

HDAC6 Enzymatic Inhibition Assay

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human HDAC6.

Materials:

  • Recombinant Human HDAC6 enzyme

  • Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC Developer solution (containing Trichostatin A and a protease)

  • This compound compound

  • DMSO (for compound dilution)

  • Black, flat-bottom 96-well plate

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Enzyme and Substrate Preparation: Dilute the recombinant HDAC6 enzyme and the fluorogenic substrate in Assay Buffer to their optimal working concentrations.

  • Assay Reaction:

    • Add 40 µL of Assay Buffer to each well of the 96-well plate.

    • Add 10 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO) to the respective wells.

    • Add 25 µL of the diluted HDAC6 enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • To initiate the reaction, add 25 µL of the diluted fluorogenic HDAC6 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Reaction Termination and Signal Development: Add 50 µL of HDAC Developer solution to each well to stop the enzymatic reaction and generate the fluorescent signal.

  • Fluorescence Measurement: Incubate the plate at room temperature for 15 minutes. Measure the fluorescence intensity using a plate reader with excitation at 360 nm and emission at 460 nm.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

α-Tubulin Acetylation Assay (Western Blot)

This protocol details the procedure for assessing the effect of this compound on the acetylation of its primary cytoplasmic substrate, α-tubulin, using Western blotting.

Materials:

  • Cell line of interest (e.g., HeLa, SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Tris-Glycine Transfer Buffer

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-acetyl-α-tubulin (Lys40)

    • Mouse anti-α-tubulin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000, 2500 nM) for a specified time (e.g., 4 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Western Blotting:

    • Transfer the proteins from the gel to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against acetyl-α-tubulin (diluted in Blocking Buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection:

    • Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for loading control):

    • Strip the membrane (optional, or run a parallel gel) and re-probe with the primary antibody against total α-tubulin to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities for acetyl-α-tubulin and total α-tubulin. Normalize the acetyl-α-tubulin signal to the total α-tubulin signal.

Cell Viability Assay (MTT Assay)

This protocol describes the use of an MTT assay to evaluate the effect of this compound on cell viability and proliferation.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Clear, flat-bottom 96-well plate

  • Absorbance plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.

    • Plot the percent viability against the drug concentration to generate a dose-response curve and determine the IC50 value if applicable.

Visualizations

Signaling Pathway

The following diagram illustrates the simplified signaling pathway affected by this compound through the inhibition of HDAC6.

HDAC6_Pathway ACY775 This compound HDAC6 HDAC6 ACY775->HDAC6 Inhibits AlphaTubulin_Ac Acetylated α-Tubulin HDAC6->AlphaTubulin_Ac Deacetylates AlphaTubulin α-Tubulin Microtubule_Stability Increased Microtubule Stability & Dynamics AlphaTubulin_Ac->Microtubule_Stability AlphaTubulin->AlphaTubulin_Ac Acetylation Cellular_Processes Altered Cellular Processes (e.g., Migration, Protein Transport) Microtubule_Stability->Cellular_Processes

Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation and altered microtubule-dependent cellular processes.

Experimental Workflows

The following diagrams outline the workflows for the key experimental protocols described above.

HDAC6 Enzymatic Assay Workflow

HDAC6_Assay_Workflow Start Start Prepare_Reagents Prepare this compound Dilutions, Enzyme, and Substrate Start->Prepare_Reagents Add_Reagents Add Reagents to 96-Well Plate: This compound, HDAC6 Prepare_Reagents->Add_Reagents Pre_Incubate Pre-incubate at 37°C Add_Reagents->Pre_Incubate Add_Substrate Initiate Reaction with Fluorogenic Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C for 60 min Add_Substrate->Incubate Stop_Develop Stop Reaction & Develop Signal Incubate->Stop_Develop Read_Fluorescence Read Fluorescence (Ex: 360 nm, Em: 460 nm) Stop_Develop->Read_Fluorescence Analyze_Data Analyze Data & Calculate IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Cell_Treatment Treat Cells with this compound Start->Cell_Treatment Cell_Lysis Lyse Cells & Quantify Protein Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-acetyl-α-tubulin) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with ECL Substrate Secondary_Ab->Detect Analyze Analyze Band Intensity Detect->Analyze End End Analyze->End MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-Well Plate Start->Seed_Cells Treat_Cells Treat Cells with this compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data & Determine Viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for ACY-775 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACY-775 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] Its primary mechanism of action involves the inhibition of HDAC6's deacetylase activity, leading to the hyperacetylation of its downstream targets, most notably α-tubulin.[1] This targeted activity makes this compound a valuable tool for investigating the cellular processes regulated by HDAC6, including cell motility, protein trafficking, and cell signaling. These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments, including recommended concentrations, detailed protocols for key assays, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action of this compound

This compound exerts its biological effects by specifically inhibiting the enzymatic activity of HDAC6. HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, where it deacetylates non-histone proteins. A key substrate of HDAC6 is α-tubulin, a major component of microtubules. By inhibiting HDAC6, this compound prevents the deacetylation of α-tubulin, leading to an accumulation of acetylated α-tubulin. This post-translational modification is associated with increased microtubule stability and can impact various cellular functions that are dependent on microtubule dynamics.

ACY775_Mechanism ACY775 This compound HDAC6 HDAC6 ACY775->HDAC6 Inhibits Tubulin α-tubulin HDAC6->Tubulin Deacetylates Ac_Tubulin Acetylated α-tubulin Cellular_Effects Altered Cellular Processes (e.g., cell motility, protein trafficking) Ac_Tubulin->Cellular_Effects Leads to Tubulin->Ac_Tubulin Acetylation

Caption: Mechanism of action of this compound.

Effective Concentrations of this compound in Cell Culture

The optimal concentration of this compound can vary depending on the cell line, experimental duration, and the specific endpoint being measured. The IC50 for HDAC6 inhibition by this compound is 7.5 nM.[1][2] The following table summarizes effective concentrations reported in the literature for this compound and the closely related HDAC6 inhibitor, ACY-1215, providing a starting point for experimental design.

Cell LineCompoundConcentrationIncubation TimeObserved Effect
RN46A-B14This compound2.5 µM4 hoursIncreased α-tubulin acetylation
Dorsal Root Ganglion (DRG) NeuronsThis compoundNot specifiedNot specifiedIncreased acetylated α-tubulin signal intensity
HCT116 (Colon Cancer)ACY-12151 µM, 5 µM, 10 µM24 hoursDose-dependent decrease in cell viability and increase in apoptosis
H1975 (Lung Cancer)ACY-241Various48 hoursReduction in HIF-1α expression and suppression of cell invasion and migration
Multiple Myeloma Cell LinesACY-1215Not specifiedNot specifiedMildly affected BCMA surface expression levels

Experimental Protocols

The following are detailed protocols for common assays used to assess the effects of this compound in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays Cell_Seeding Seed cells in appropriate culture plates Cell_Adherence Allow cells to adhere overnight Cell_Seeding->Cell_Adherence ACY775_Treatment Treat cells with a range of this compound concentrations Cell_Adherence->ACY775_Treatment Incubation Incubate for the desired time period ACY775_Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis Western_Blot Western Blot for Acetylated α-tubulin Incubation->Western_Blot Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

References

ACY-775 for In Vivo Mouse Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACY-775 is a potent and selective histone deacetylase 6 (HDAC6) inhibitor that has shown therapeutic potential in various preclinical models. This document provides detailed application notes and protocols for the use of this compound in in vivo mouse studies, with a focus on dosage, administration, and experimental design. The information is compiled from multiple studies to assist researchers in designing and executing their own experiments.

Data Presentation: this compound In Vivo Dosages

The following table summarizes the dosages of this compound used in various mouse models. This information is intended to serve as a guide for dose selection in future studies.

Mouse ModelDosageAdministration RouteFrequencyStudy FocusReference
Charcot–Marie–Tooth Disease (CMT2)3 mg/kgIntraperitoneal (i.p.)Daily for 21 daysNeurological disease[1]
Depression (Tail Suspension Test)5 mg/kg and 50 mg/kgIntraperitoneal (i.p.)Acute (single injection)Antidepressant-like effects[2][3]
Depression (Chronic Social Defeat)50 mg/kgIntraperitoneal (i.p.)Daily for 10 days (pretreatment) and 10 days (during stress)Antidepressant-like effects[3]
Pharmacokinetics5 mg/kg and 50 mg/kgIntraperitoneal (i.p.)Acute (single injection)Brain bioavailability[2][4]
Anxiety (Open-Field Test)5, 10, and 50 mg/kgIntraperitoneal (i.p.)Acute (single injection)Exploratory behavior[2]

Signaling Pathway

This compound selectively inhibits HDAC6, a cytoplasmic enzyme responsible for the deacetylation of several proteins, most notably α-tubulin. Inhibition of HDAC6 leads to an increase in acetylated α-tubulin, which in turn can affect microtubule dynamics and axonal transport. This mechanism is crucial for its therapeutic effects in neurological disorders.

HDAC6_Inhibition_Pathway ACY775 This compound HDAC6 HDAC6 ACY775->HDAC6 Inhibits alphaTubulin α-Tubulin HDAC6->alphaTubulin Deacetylates acetylated_alphaTubulin Acetylated α-Tubulin alphaTubulin->acetylated_alphaTubulin Acetylation acetylated_alphaTubulin->alphaTubulin Deacetylation Microtubule Microtubule Stabilization & Axonal Transport acetylated_alphaTubulin->Microtubule Promotes

This compound inhibits HDAC6, leading to increased α-tubulin acetylation.

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Saline (0.9%)

Protocol:

  • Dissolve this compound in DMSO to create a stock solution.

  • Dilute the stock solution in 0.9% saline to achieve the desired final concentration. The final concentration of DMSO should be low (e.g., 0.75%) to minimize toxicity.[2]

  • For a 50 mg/kg dose, due to limited solubility, the final solution may be a suspension.[2] Ensure the suspension is homogenous by vortexing before each injection.

  • Administer the solution via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.[2]

In Vivo Study Workflow for a Neurological Disease Model

This workflow is based on studies investigating the efficacy of this compound in a mouse model of Charcot–Marie–Tooth disease.[1]

Experimental_Workflow cluster_Phase1 Disease Model & Treatment cluster_Phase2 Electrophysiological Analysis cluster_Phase3 Histological Analysis Disease_Model Symptomatic HSPB1S135F CMT2 Mouse Model Treatment_Group This compound (3 mg/kg, i.p.) Daily for 21 days Disease_Model->Treatment_Group Vehicle_Group Vehicle Control Daily for 21 days Disease_Model->Vehicle_Group Nerve_Conduction Nerve Conduction Studies (Motor and Sensory Nerves) Treatment_Group->Nerve_Conduction Vehicle_Group->Nerve_Conduction NMJ_Innervation Innervation of Neuromuscular Junctions (Gastrocnemius Muscle) Nerve_Conduction->NMJ_Innervation

Workflow for in vivo efficacy testing of this compound in a CMT2 mouse model.

Protocol:

  • Animal Model: Utilize a relevant mouse model for the disease of interest. For instance, the HSPB1S135F mutant mouse model is used for Charcot–Marie–Tooth disease type 2.[1]

  • Treatment Groups: Randomly assign symptomatic mice to either a treatment group receiving this compound or a vehicle control group.

  • Drug Administration: Administer this compound (e.g., 3 mg/kg) or vehicle via intraperitoneal injection daily for the duration of the study (e.g., 21 days).[1]

  • Endpoint Analysis:

    • Electrophysiology: Perform nerve conduction studies on motor and sensory nerves to assess functional improvement.[1]

    • Histology: Analyze the innervation of neuromuscular junctions in relevant muscles (e.g., gastrocnemius) to evaluate structural changes.[1]

Pharmacokinetic Analysis of this compound

Protocol:

  • Dosing: Administer a single dose of this compound (e.g., 5 or 50 mg/kg, i.p.) to mice.[2]

  • Sample Collection: Collect plasma and brain tissue at various time points post-injection (e.g., 30 minutes, 1 hour, 4 hours).[2]

  • Analysis:

    • Measure the concentration of this compound in plasma and brain lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

    • Determine pharmacokinetic parameters such as plasma half-life and brain-to-plasma ratio.

    • Assess target engagement by measuring the levels of acetylated α-tubulin in brain lysates via Western blot.[2] A significant increase in acetylated α-tubulin indicates that this compound has reached its target and is biologically active.

Logical Relationship: Dose-Response and Target Engagement

The selection of an appropriate dose for in vivo studies is critical and is often determined by the relationship between the administered dose, the resulting drug concentration in the target tissue, and the engagement of the molecular target.

Dose_Response_Logic Dose This compound Dose (e.g., 5 or 50 mg/kg) PK Pharmacokinetics (Plasma & Brain Concentration) Dose->PK Target_Engagement Target Engagement (Increased Acetylated α-Tubulin) PK->Target_Engagement Behavioral_Effect Behavioral/Physiological Outcome Target_Engagement->Behavioral_Effect

Relationship between this compound dose, pharmacokinetics, and biological effect.

For this compound, studies have shown that a 50 mg/kg i.p. dose results in micromolar concentrations in the plasma within 30 minutes and leads to a significant increase in acetylated α-tubulin in the brain.[2][4] This dose has also been shown to produce antidepressant-like effects in behavioral tests.[2][3] In contrast, a lower dose of 5 mg/kg did not show a significant effect in the same behavioral paradigm, highlighting the importance of adequate target engagement for therapeutic efficacy.[2][3] However, in the context of Charcot–Marie–Tooth disease, a lower dose of 3 mg/kg was sufficient to produce therapeutic effects.[1] This suggests that the optimal dose may be dependent on the specific disease model and the desired therapeutic outcome.

Conclusion

The provided notes and protocols offer a comprehensive guide for the use of this compound in in vivo mouse studies. The selection of an appropriate dosage and experimental design is crucial for obtaining reliable and reproducible results. Researchers should carefully consider the specific aims of their study and the characteristics of their animal model when applying this information.

References

Application Notes and Protocols: ACY-775 Treatment of RN46A-B14 Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ACY-775 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1] HDAC6 is a cytoplasmic enzyme that plays a crucial role in various cellular processes, including microtubule dynamics, by deacetylating α-tubulin.[2] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which is associated with enhanced microtubule stability and axonal transport, making it a therapeutic target for neurodegenerative diseases and psychiatric disorders.[3][4][5] The RN46A-B14 cell line is an immortalized rat embryonic raphe neuronal precursor cell line that can differentiate into serotonergic neurons.[6][7][8][9][10] This cell line serves as a valuable in vitro model for studying neuronal processes and the effects of neuroactive compounds. These application notes provide detailed protocols for the treatment of RN46A-B14 cells with this compound and the subsequent analysis of its effects on protein acetylation.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound and other HDAC inhibitors on RN46A-B14 cells.

Table 1: Effect of HDAC Inhibitors on α-Tubulin Acetylation in RN46A-B14 Cells

TreatmentConcentration (µM)Treatment Duration (hours)Change in α-Tubulin Acetylation (K40) (% of Vehicle)
Vehicle (0.1% DMSO)-4100
This compound2.54~400% increase
ACY-7382.54~400% increase
Tubastatin A (TubA)2.54~400% increase
Trichostatin A (TSA)0.64Significant increase

Data extracted from Jochems et al., 2014.[1][11]

Table 2: Effect of HDAC Inhibitors on Histone H3 Acetylation in RN46A-B14 Cells

TreatmentConcentration (µM)Treatment Duration (hours)Change in Histone H3 Acetylation (K9) (% of Vehicle)
Vehicle (0.1% DMSO)-4100
This compound2.54No significant change
ACY-7382.54No significant change
Tubastatin A (TubA)2.54No significant change
Trichostatin A (TSA)0.64Significant increase

Data extracted from Jochems et al., 2014.[1][11]

Experimental Protocols

Cell Culture of RN46A-B14 Cells

Materials:

  • RN46A-B14 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture undifferentiated RN46A-B14 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells when they reach 80-90% confluency.

  • To passage, wash the cells with PBS, then add Trypsin-EDTA and incubate for a few minutes until the cells detach.

  • Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium for plating.

This compound Treatment of RN46A-B14 Cells

Materials:

  • Cultured RN46A-B14 cells

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium

Protocol:

  • Plate RN46A-B14 cells at the desired density in appropriate cell culture plates.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • On the day of treatment, dilute the this compound stock solution in cell culture medium to the final desired concentration (e.g., 2.5 µM).[1] A vehicle control using 0.1% DMSO in the medium should be included.[1]

  • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 4 hours).[1]

Western Blotting for Protein Acetylation

Materials:

  • Treated RN46A-B14 cells

  • Histone extraction kit (e.g., Epigentek) or RIPA lysis buffer

  • Protein assay kit (e.g., Bio-Rad)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-acetyl-α-Tubulin (Lys40)

    • Anti-α-Tubulin

    • Anti-acetyl-Histone H3 (Lys9)

    • Anti-Histone H3

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment, wash the cells with cold PBS.

  • For histone analysis, process the samples using a histone extraction kit according to the manufacturer's instructions.[1] For whole-cell lysates, use a suitable lysis buffer (e.g., RIPA).

  • Quantify the protein concentration of the lysates using a protein assay.[1]

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize the acetylated protein levels to the total protein levels.

Mandatory Visualizations

ACY775_Signaling_Pathway cluster_tubulin Cytoplasmic Microtubule Dynamics ACY775 This compound HDAC6 HDAC6 ACY775->HDAC6 Inhibits AlphaTubulin_Deacetylated α-Tubulin (Deacetylated) HDAC6->AlphaTubulin_Deacetylated Deacetylates AlphaTubulin_Acetylated α-Tubulin (Acetylated) Microtubule_Stability Increased Microtubule Stability & Axonal Transport AlphaTubulin_Acetylated->Microtubule_Stability Promotes

Caption: this compound inhibits HDAC6, increasing α-tubulin acetylation.

Experimental_Workflow start Start: Culture RN46A-B14 Cells treatment Treat with this compound (or Vehicle Control) start->treatment incubation Incubate for 4 hours treatment->incubation lysis Cell Lysis & Protein Extraction incubation->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blot sds_page->western_blot probing Probe with Antibodies (Acetylated & Total Tubulin/Histone) western_blot->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis detection->analysis end End: Determine Acetylation Changes analysis->end

Caption: Workflow for analyzing this compound's effects on RN46A-B14 cells.

References

Application Notes and Protocols: Immunofluorescence Staining for Acetylated Tubulin Following ACY-775 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACY-775 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a cytoplasmic enzyme responsible for the deacetylation of several non-histone proteins, most notably α-tubulin.[1] The acetylation of α-tubulin at lysine-40 is a key post-translational modification associated with microtubule stability and plays a crucial role in various cellular processes, including intracellular transport and cell motility.[2][3] By inhibiting HDAC6, this compound leads to an increase in the levels of acetylated α-tubulin.[4] This application note provides a detailed protocol for the immunofluorescence staining of acetylated tubulin in cultured cells treated with this compound, enabling researchers to visualize and quantify the effects of this potent inhibitor.

Mechanism of Action

This compound selectively binds to the catalytic domain of HDAC6, preventing it from removing acetyl groups from its substrates. The primary cytoplasmic substrate of HDAC6 is α-tubulin. Inhibition of HDAC6 by this compound results in the accumulation of acetylated α-tubulin, which can be visualized and quantified using immunofluorescence microscopy.

ACY775_Mechanism cluster_cell Cytoplasm ACY_775 This compound HDAC6 HDAC6 ACY_775->HDAC6 Inhibits Acetylated_Tubulin Acetylated α-Tubulin HDAC6->Acetylated_Tubulin Deacetylates Tubulin α-Tubulin Tubulin->Acetylated_Tubulin Acetylation (by α-TAT1) Acetylated_Tubulin->Tubulin

Caption: Mechanism of this compound action on tubulin acetylation.

Expected Results and Data Presentation

Treatment of cultured cells with this compound is expected to cause a significant increase in the fluorescence intensity of acetylated tubulin staining. While direct quantification from immunofluorescence for this compound is not widely published, studies using other specific HDAC6 inhibitors and HDAC6 knockdown have shown substantial increases in acetylated tubulin levels. For instance, treatment of C2C12 myotubes with the specific HDAC6 inhibitor Tubastatin A resulted in a significant increase in α-tubulin acetylation.[2] Another study in HEK293 cells showed increased tubulin acetylation with various HDAC6 inhibitors.[2] Furthermore, cells with amplified centrosomes, which exhibit increased microtubule stability, show a roughly 2-fold increase in acetylated tubulin fluorescence intensity.[5]

The following table summarizes representative quantitative data from experiments investigating the effects of HDAC6 inhibition on acetylated tubulin levels.

Treatment/ConditionCell TypeFold Increase in Acetylated Tubulin (Method)Reference
HDAC6 Inhibitor (Tubastatin A)C2C12 myotubesSignificant Increase (Immunofluorescence/Western Blot)[2]
HDAC6 Inhibitors (TubA, HPOB, ACY-1215, TBC)HEK293 cellsIncreased Acetylation (Western Blot)[2]
Centrosome AmplificationRPE-1~2-fold (Immunofluorescence Intensity)[5]

Experimental Protocols

This section provides a detailed methodology for the immunofluorescence staining of acetylated tubulin in cultured cells following treatment with this compound.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., HeLa, NIH3T3, or a cell line relevant to the research) on sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 1-10 µM). A dose-response experiment is recommended to determine the optimal concentration for the specific cell line and experimental goals.

  • Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate the cells for a predetermined time (e.g., 4-24 hours). Include a vehicle control (DMSO) under the same conditions.

Immunofluorescence Staining Protocol

IF_Workflow cluster_workflow Immunofluorescence Staining Workflow A Cell Seeding & this compound Treatment B Fixation (4% PFA, 15 min) A->B C Permeabilization (0.25% Triton X-100, 10 min) B->C D Blocking (1% BSA, 1 hr) C->D E Primary Antibody Incubation (Anti-acetylated tubulin, 4°C O/N) D->E F Secondary Antibody Incubation (Fluorophore-conjugated, 1 hr RT) E->F G Counterstaining & Mounting (DAPI) F->G H Imaging & Analysis G->H

Caption: Experimental workflow for immunofluorescence staining.

Reagents and Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Mouse anti-acetylated α-tubulin (e.g., Clone 6-11B-1) diluted in Blocking Buffer (typically 1:1000 to 1:5000).

  • Secondary Antibody: Fluorophore-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488 or 568) diluted in Blocking Buffer (typically 1:500 to 1:1000).

  • Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole) solution.

  • Antifade Mounting Medium.

  • Glass slides.

  • Forceps.

Procedure:

  • Fixation:

    • After this compound treatment, gently wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-acetylated tubulin antibody in Blocking Buffer to the recommended concentration.

    • Aspirate the blocking solution and add the diluted primary antibody to each coverslip.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Carefully mount the coverslips onto glass slides using a drop of antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

    • Capture images using consistent settings (e.g., exposure time, gain) for all samples to allow for quantitative comparison.

    • Quantify the fluorescence intensity of acetylated tubulin staining using image analysis software (e.g., ImageJ/Fiji). Measure the mean fluorescence intensity within defined regions of interest (ROIs) for multiple cells per condition.

Troubleshooting

ProblemPossible CauseSolution
No or weak signal Ineffective this compound treatmentVerify the concentration and incubation time of this compound. Perform a dose-response and time-course experiment.
Primary antibody not workingUse a new aliquot of the antibody. Check the recommended antibody dilution and incubation conditions.
Insufficient permeabilizationIncrease Triton X-100 concentration or incubation time.
High background Insufficient blockingIncrease the concentration of BSA in the blocking buffer or the blocking time.
Secondary antibody non-specific bindingInclude a control without primary antibody. Use a secondary antibody pre-adsorbed against the species of the sample.
AutoflourescenceUse an appropriate antifade mounting medium. If using glutaraldehyde in fixation, quench with sodium borohydride.
Photobleaching Excessive exposure to excitation lightMinimize exposure to light during staining and imaging. Use an antifade mounting medium.

Conclusion

This application note provides a comprehensive guide for the immunofluorescence staining of acetylated tubulin in cells treated with the selective HDAC6 inhibitor, this compound. By following the detailed protocols and considering the provided data, researchers can effectively visualize and quantify the impact of this compound on microtubule acetylation, facilitating studies in drug development and fundamental cell biology.

References

Application Notes and Protocols for Western Blot Analysis of HDAC6 Inhibition by ACY-775

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein quality control, and microtubule dynamics. Unlike other HDACs, HDAC6's primary substrates are non-histone proteins, with α-tubulin being a key target. The deacetylation of α-tubulin by HDAC6 affects microtubule stability and function. Consequently, HDAC6 has emerged as a promising therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

ACY-775 is a potent and selective inhibitor of HDAC6, demonstrating low nanomolar efficacy.[1][2][3][4] Its selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs, makes it a valuable tool for studying the specific functions of HDAC6 and a promising candidate for therapeutic development.[1][5] Western blotting is a fundamental technique to assess the pharmacodynamic effects of this compound by measuring the acetylation status of its primary substrate, α-tubulin. An increase in acetylated α-tubulin serves as a reliable biomarker for HDAC6 inhibition.

These application notes provide a comprehensive guide for the Western blot analysis of HDAC6 inhibition by this compound, including detailed protocols, data interpretation, and visualization of the relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the potency and cellular effects of this compound on HDAC6 inhibition.

Table 1: In Vitro Potency of this compound against HDAC6

CompoundIC50 (nM) for HDAC6Selectivity over Class I HDACsReference
This compound7.560- to 1500-fold[1][2][5]
ACY-738 (related compound)1.7~100-fold[1]
Tubastatin A (reference compound)18~200-fold[1]

Table 2: Cellular Effects of this compound on α-Tubulin Acetylation (Western Blot Analysis)

Cell Line/TissueThis compound ConcentrationTreatment DurationFold Increase in Acetylated α-Tubulin (approx.)Reference
RN46A-B14 serotonergic cells2.5 µM4 hoursSignificant increase[6]
N2a cells1 µMNot specifiedSaturation of α-tubulin hyperacetylation[7]
Mouse whole-brain lysates50 mg/kg (i.p.)30 min, 1h, 4hSignificant increase at all time points[1][6]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells (e.g., HeLa, N2a, or a cell line relevant to your research) at an appropriate density in a multi-well plate or flask to ensure they reach 70-80% confluency on the day of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of this compound used.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and proceed immediately to cell lysis as described in Protocol 2.

Protocol 2: Western Blot Analysis of Acetylated α-Tubulin

A. Sample Preparation (Cell Lysis)

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail. It is crucial to also include an HDAC inhibitor, such as Trichostatin A (TSA) or sodium butyrate, in the lysis buffer to prevent post-lysis deacetylation.

  • Cell Lysis: Add the ice-cold lysis buffer to the washed cell pellet or plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.

B. SDS-PAGE and Protein Transfer

  • Sample Preparation for Loading: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

C. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated α-tubulin (e.g., anti-acetyl-α-Tubulin (Lys40)) diluted in the blocking buffer. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common. Incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in C.3.

D. Detection and Analysis

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing (for Loading Control): To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total α-tubulin or a housekeeping protein like GAPDH or β-actin.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the acetylated α-tubulin band to the intensity of the corresponding loading control band.

Controls for Western Blot Analysis:

  • Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve this compound.

  • Positive Control: Cells treated with a known pan-HDAC inhibitor like Trichostatin A (TSA) or a selective HDAC6 inhibitor like Tubastatin A to confirm that the system can detect an increase in α-tubulin acetylation.

  • Loading Control: Probing for a housekeeping protein (e.g., total α-tubulin, GAPDH, β-actin) to ensure equal protein loading across all lanes.

Mandatory Visualization

Signaling Pathway of HDAC6 Inhibition by this compound

HDAC6_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_microtubule Microtubule Dynamics cluster_protein_folding Protein Folding & Stability cluster_cell_motility Cell Motility cluster_downstream Downstream Cellular Effects ACY775 This compound HDAC6 HDAC6 ACY775->HDAC6 Inhibition AlphaTubulin_Ac Acetylated α-Tubulin HDAC6->AlphaTubulin_Ac Hsp90_Ac Acetylated Hsp90 HDAC6->Hsp90_Ac Cortactin_Ac Acetylated Cortactin HDAC6->Cortactin_Ac AlphaTubulin α-Tubulin AlphaTubulin_Ac->AlphaTubulin Deacetylation Increased_MT_Stability Increased Microtubule Stability AlphaTubulin_Ac->Increased_MT_Stability AlphaTubulin->AlphaTubulin_Ac Acetylation (ATAT1) Hsp90 Hsp90 Hsp90_Ac->Hsp90 Deacetylation Altered_Protein_Folding Altered Protein Folding & Stability Hsp90_Ac->Altered_Protein_Folding ClientProteins Client Proteins (e.g., Akt, p53) Hsp90->ClientProteins Chaperoning Cortactin Cortactin Cortactin_Ac->Cortactin Deacetylation Reduced_Cell_Motility Reduced Cell Motility Cortactin_Ac->Reduced_Cell_Motility ActinDynamics Actin Dynamics Cortactin->ActinDynamics Regulation

Caption: Mechanism of this compound action on HDAC6 and its downstream effects.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis CellCulture 1. Cell Culture Treatment 2. Treatment with this compound CellCulture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDSPAGE 5. SDS-PAGE Quantification->SDSPAGE Transfer 6. Protein Transfer to Membrane SDSPAGE->Transfer Blocking 7. Blocking Transfer->Blocking PrimaryAb 8. Primary Antibody Incubation (anti-acetyl-α-tubulin) Blocking->PrimaryAb SecondaryAb 9. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 10. Chemiluminescent Detection SecondaryAb->Detection ReProbe 11. Re-probe for Loading Control (e.g., total α-tubulin) Detection->ReProbe Analysis 12. Densitometry Analysis ReProbe->Analysis

Caption: Step-by-step workflow for Western blot analysis of HDAC6 inhibition.

References

Application Notes and Protocols for ACY-775 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of ACY-775, a selective Histone Deacetylase 6 (HDAC6) inhibitor, in animal studies, primarily focusing on rodent models. The included methodologies are based on established preclinical research and aim to ensure consistent and reproducible results.

Introduction to this compound

This compound is a potent and selective inhibitor of HDAC6, an enzyme that plays a crucial role in various cellular processes by deacetylating non-histone proteins, most notably α-tubulin. By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, which can modulate microtubule dynamics, axonal transport, and other critical cellular functions. Its therapeutic potential is being investigated in a range of diseases, including neurodegenerative disorders and cancer.

Administration Routes and Formulation

The primary route of administration for this compound in preclinical animal studies is intraperitoneal (i.p.) injection. Oral (p.o.) administration via gavage is also a potential route, though less commonly reported for this specific compound.

Recommended Vehicle for In Vivo Administration

A common vehicle for preparing this compound for in vivo studies involves a multi-component solvent system to ensure solubility and bioavailability.

Vehicle Formulation for Intraperitoneal (i.p.) Injection:

To prepare a 1 mL working solution, the following steps can be taken:

  • Prepare a stock solution of this compound in Dimethyl sulfoxide (DMSO).

  • To 400 µL of Polyethylene glycol 300 (PEG300), add 100 µL of the this compound DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Finally, add 450 µL of saline to reach a final volume of 1 mL.

It is recommended to prepare the working solution fresh on the day of use.

Quantitative Data Summary

The following tables summarize key quantitative data from animal studies involving this compound administration.

Table 1: Dosing and Pharmacokinetic Parameters of this compound in Mice

ParameterValueRoute of AdministrationAnimal ModelCitation
Effective Dose Range 5 - 50 mg/kgIntraperitoneal (i.p.)Mice[1]
Plasma Concentration (Cmax) 1359 ng/mL (4.1 µM)50 mg/kg i.p.Mice[1]
Time to Cmax (Tmax) 30 minutes50 mg/kg i.p.Mice[1]
Plasma Half-life (t½) 12 minutes50 mg/kg i.p.Mice[1]
Brain Bioavailability AUCBrain/AUCPlasma > 150 mg/kg i.p.Mice[1]

Experimental Protocols

Protocol for Intraperitoneal (i.p.) Injection in Mice

This protocol details the standard procedure for administering this compound via intraperitoneal injection in mice.

Materials:

  • This compound dosing solution (prepared as described in section 2.1)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to accurately calculate the required dose volume.

  • Restraint: Gently restrain the mouse by grasping the loose skin at the scruff of the neck, ensuring the head is immobilized. The handler should be trained in proper animal restraint techniques to minimize stress and ensure safety.

  • Injection Site Identification: Position the mouse to expose its abdomen. The preferred injection site is the lower right quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Sterilization: Swab the injection site with 70% ethanol.

  • Injection: Insert the needle at a 15-20 degree angle with the bevel facing up. Gently aspirate to ensure the needle has not entered a blood vessel or internal organ (no blood or fluid should enter the syringe).

  • Administration: Slowly inject the calculated volume of the this compound solution into the peritoneal cavity.

  • Withdrawal: Carefully withdraw the needle.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Protocol for Oral Gavage in Mice (General Protocol)

While less common for this compound, this general protocol for oral gavage can be adapted. The vehicle may need to be optimized for oral administration.

Materials:

  • This compound dosing solution (vehicle may require adjustment for oral route)

  • Flexible feeding tube or stainless steel gavage needle (20-22 gauge for mice)

  • Sterile syringe

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse for accurate dose calculation.

  • Restraint: Hold the mouse firmly by the scruff, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Gavage Needle Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

  • Administration: Once the needle is in the stomach, administer the this compound solution slowly.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Place the mouse back in its cage and observe for any signs of respiratory distress or discomfort.

Protocol for Western Blot Analysis of Acetylated α-Tubulin in Mouse Brain

This protocol outlines the procedure to assess the pharmacodynamic effect of this compound by measuring the levels of acetylated α-tubulin in brain tissue.

1. Brain Tissue Homogenization:

  • Euthanize the mouse at the desired time point after this compound administration.
  • Rapidly dissect the brain or specific brain region (e.g., cortex, hippocampus) on ice.
  • Homogenize the tissue in ice-cold RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors. A Dounce homogenizer or a bead-based homogenizer can be used.
  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes to pellet cellular debris.
  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., rabbit anti-acetyl-α-Tubulin) and a loading control (e.g., mouse anti-α-tubulin or anti-β-actin) overnight at 4°C.
  • Wash the membrane with TBST.
  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
  • Wash the membrane again with TBST.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Quantification:

  • Quantify the band intensities using image analysis software. Normalize the intensity of the acetylated α-tubulin band to the loading control.

Visualizations

Signaling Pathway of this compound Action

ACY775_Pathway cluster_microtubule Microtubule Dynamics cluster_regulation Regulatory Enzymes cluster_transport Axonal Transport Alpha_Tubulin α-Tubulin Acetylated_Alpha_Tubulin Acetylated α-Tubulin (Lys40) Alpha_Tubulin->Acetylated_Alpha_Tubulin Acetylation Microtubule Microtubule Acetylated_Alpha_Tubulin->Microtubule Promotes Stability Motor_Proteins Motor Proteins (Kinesin-1, Dynein) Microtubule->Motor_Proteins Provides Track for HDAC6 HDAC6 HDAC6->Acetylated_Alpha_Tubulin Deacetylates ACY775 This compound ACY775->HDAC6 Inhibits Cargo Axonal Cargo (e.g., Mitochondria) Motor_Proteins->Cargo Transports Axonal_Transport_Node Enhanced Axonal Transport Motor_Proteins->Axonal_Transport_Node

Caption: Signaling pathway of this compound in modulating microtubule acetylation and axonal transport.

Experimental Workflow for In Vivo this compound Study

Experimental_Workflow Start Start of Experiment Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Dosing_Preparation This compound Dosing Solution Preparation Animal_Acclimation->Dosing_Preparation Administration This compound Administration (i.p. or p.o.) Dosing_Preparation->Administration Behavioral_Testing Behavioral Testing (Optional) Administration->Behavioral_Testing Tissue_Collection Brain Tissue Collection Administration->Tissue_Collection Directly after defined time point Behavioral_Testing->Tissue_Collection Pharmacodynamic_Analysis Pharmacodynamic Analysis (Western Blot for Ac-α-Tubulin) Tissue_Collection->Pharmacodynamic_Analysis Data_Analysis Data Analysis and Interpretation Pharmacodynamic_Analysis->Data_Analysis End End of Experiment Data_Analysis->End

References

Application Notes and Protocols: Long-Term Stability of ACY-775 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACY-775 is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), a promising therapeutic target for a variety of diseases, including neurodegenerative disorders and cancer. As a hydroxamic acid-containing compound, the stability of this compound in solution is a critical parameter that can influence the accuracy and reproducibility of in vitro and in vivo studies. Hydroxamic acids are susceptible to hydrolysis, which can lead to the degradation of the active compound and the formation of inactive or interfering byproducts. Therefore, understanding the long-term stability of this compound in various solvents and under different storage conditions is essential for ensuring the integrity of experimental results.

These application notes provide a comprehensive overview of the stability of this compound in solution, along with detailed protocols for assessing its stability. The information presented here is intended to guide researchers in the proper handling, storage, and use of this compound to ensure the reliability and validity of their scientific findings.

Quantitative Stability Data

The following table summarizes the hypothetical stability data for this compound in various solutions under different storage conditions. This data is representative of what would be expected for a hydroxamic acid-based inhibitor and is intended to serve as a guideline for researchers. Actual stability may vary depending on the specific experimental conditions and the purity of the compound.

Solvent SystemConcentration (mM)Storage Temperature (°C)Time PointPercent Remaining (%)Degradation Products
DMSO10-801 year>99Not Detected
DMSO10-802 years>98Not Detected
DMSO10-206 months>98Not Detected
DMSO10-201 year95Carboxylic Acid Metabolite
DMSO1041 week90Carboxylic Acid Metabolite
DMSO1025 (Room Temp)24 hours85Carboxylic Acid Metabolite
Cell Culture Media (1% DMSO)0.013724 hours70Carboxylic Acid Metabolite
Aqueous Buffer (pH 7.4)0.125 (Room Temp)48 hours60Carboxylic Acid Metabolite

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolve the this compound powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]

Protocol 2: Assessment of Long-Term Stability in Solution

This protocol outlines a comprehensive study to evaluate the long-term stability of this compound in solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

1. Experimental Design:

  • Solutions to be Tested:

    • 10 mM this compound in DMSO

    • 1 mM this compound in DMSO

    • 10 µM this compound in cell culture medium (e.g., DMEM with 10% FBS)

    • 100 µM this compound in phosphate-buffered saline (PBS), pH 7.4

  • Storage Conditions:

    • -80°C

    • -20°C

    • 4°C

    • 25°C (Room Temperature)

    • 37°C (for cell culture medium)

  • Time Points: 0, 1 week, 1 month, 3 months, 6 months, 1 year, 2 years.

2. Sample Preparation:

  • Prepare the different this compound solutions as described in Protocol 1, using the appropriate solvents.

  • For each solution and storage condition, prepare a set of replicate samples in amber vials to protect from light.

  • At each time point, retrieve the designated samples from their respective storage conditions.

  • Allow the samples to equilibrate to room temperature.

  • Dilute the samples to a suitable concentration for HPLC analysis using the mobile phase.

3. HPLC Analysis (Stability-Indicating Method):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (determined by UV-Vis scan of this compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

4. Data Analysis:

  • Quantify the peak area of the intact this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

  • Monitor for the appearance of new peaks, which may indicate degradation products.

  • If degradation products are observed, characterize them using mass spectrometry (LC-MS).

  • Plot the percentage of remaining this compound against time for each storage condition to determine the degradation kinetics.

Protocol 3: Forced Degradation Study

This protocol is designed to accelerate the degradation of this compound to identify potential degradation products and pathways.

1. Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (solid state and in solution).

  • Photostability: Exposure to UV light (254 nm) and visible light for 24 hours.

2. Sample Preparation and Analysis:

  • Prepare a solution of this compound (e.g., 1 mg/mL in a suitable solvent).

  • Subject aliquots of the solution to the different stress conditions.

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze all samples by the stability-indicating HPLC method described in Protocol 2.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

  • Use LC-MS to determine the mass of the degradation products and propose their structures.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_forced_degradation Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock (DMSO) prep_solutions Prepare Test Solutions prep_stock->prep_solutions storage_neg80 -80°C prep_solutions->storage_neg80 Time Points storage_neg20 -20°C prep_solutions->storage_neg20 Time Points storage_4 4°C prep_solutions->storage_4 Time Points storage_25 25°C prep_solutions->storage_25 Time Points storage_37 37°C prep_solutions->storage_37 Time Points acid Acid Hydrolysis prep_solutions->acid base Base Hydrolysis prep_solutions->base oxidation Oxidation prep_solutions->oxidation thermal Thermal prep_solutions->thermal photo Photostability prep_solutions->photo hplc Stability-Indicating HPLC storage_neg80->hplc storage_neg20->hplc storage_4->hplc storage_25->hplc storage_37->hplc acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms data_analysis Data Analysis & Kinetics hplc->data_analysis HDAC6_pathway cluster_acetylation ACY775 This compound HDAC6 HDAC6 ACY775->HDAC6 inhibition alpha_tubulin_acetylated Acetylated α-tubulin alpha_tubulin_deacetylated α-tubulin HDAC6->alpha_tubulin_deacetylated deacetylation microtubule_stability Increased Microtubule Stability alpha_tubulin_acetylated->microtubule_stability alpha_tubulin_deacetylated->alpha_tubulin_acetylated acetylation (HATs) axonal_transport Enhanced Axonal Transport microtubule_stability->axonal_transport cellular_processes Modulation of Cellular Processes axonal_transport->cellular_processes

References

Troubleshooting & Optimization

ACY-775 Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges with the selective HDAC6 inhibitor, ACY-775, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a lipophilic molecule with poor solubility in aqueous solutions. It is practically insoluble in water.[1][2] However, it is soluble in several organic solvents, which are typically used to prepare stock solutions for experimental use.

Q2: Which organic solvents are recommended for creating an this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[1][3] Other organic solvents such as ethanol and dimethylformamide (DMF) can also be used.[4] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]

Q3: My this compound is not dissolving completely in DMSO. What should I do?

A3: If you encounter issues dissolving this compound in DMSO, gentle warming and/or sonication can help facilitate dissolution.[3] Ensure you are using a sufficient volume of DMSO for the amount of compound. If precipitation occurs, it might indicate that the solubility limit has been exceeded.

Q4: I've prepared a DMSO stock solution. How should I prepare my final aqueous working solution for in vitro cell-based assays?

A4: To prepare an aqueous working solution from a DMSO stock, you should perform a serial dilution into your aqueous culture medium. It is critical to keep the final concentration of DMSO in the culture medium as low as possible (typically below 0.1% to 0.5%) to avoid solvent-induced cellular toxicity.[3] When diluting, add the DMSO stock solution to the aqueous buffer or medium dropwise while vortexing or stirring to prevent localized high concentrations that can lead to precipitation.

Q5: Can I prepare a ready-to-use aqueous solution of this compound and store it?

A5: It is not recommended to prepare and store this compound in aqueous solutions for extended periods due to its low stability and potential for precipitation. Stock solutions in anhydrous DMSO are more stable and can be stored at -20°C or -80°C for longer durations.[1][3] It is best practice to prepare fresh aqueous working solutions from the DMSO stock immediately before each experiment. To avoid repeated freeze-thaw cycles of the stock solution, it should be aliquoted after preparation.[3]

Q6: I am observing precipitation after diluting my this compound DMSO stock into my aqueous buffer. What could be the cause and how can I fix it?

A6: Precipitation upon dilution into an aqueous buffer is a common issue and typically occurs when the solubility of this compound in the final aqueous solution is exceeded. Here are some troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your working solution.

  • Optimize DMSO Concentration: While keeping the final DMSO concentration low is important for cell health, a slightly higher (but still non-toxic) percentage of DMSO might be necessary to maintain solubility.

  • Use a Surfactant: For certain applications, adding a small amount of a biocompatible surfactant like Tween-80 can help to maintain the compound in solution.

  • Check the pH of your Buffer: The solubility of compounds can be pH-dependent. Ensure the pH of your aqueous solution is compatible with this compound's chemical properties.

Troubleshooting Guides

Issue 1: Precipitate Formation During Preparation of In Vitro Working Solutions

If you observe a precipitate when diluting your this compound DMSO stock into an aqueous medium, follow this troubleshooting workflow.

G start Precipitate observed in aqueous working solution check_final_conc Is the final this compound concentration too high? start->check_final_conc lower_conc Reduce the final This compound concentration. check_final_conc->lower_conc Yes check_dmso_conc Is the final DMSO concentration sufficient? check_final_conc->check_dmso_conc No success Clear Solution Achieved lower_conc->success increase_dmso Slightly increase final DMSO (ensure it's non-toxic). check_dmso_conc->increase_dmso No check_mixing Was the stock solution added too quickly to the buffer? check_dmso_conc->check_mixing Yes increase_dmso->success slow_addition Add DMSO stock dropwise while vortexing. check_mixing->slow_addition Yes consider_surfactant Consider adding a surfactant (e.g., Tween-80). check_mixing->consider_surfactant No slow_addition->success consider_surfactant->success G cluster_cytoplasm Cytoplasm ACY775 This compound HDAC6 HDAC6 ACY775->HDAC6 Inhibits Tubulin α-Tubulin (Acetylated) HDAC6->Tubulin Deacetylates Deacetylated_Tubulin α-Tubulin (Deacetylated) Tubulin->Deacetylated_Tubulin HDAC6 Action Microtubule Altered Microtubule Dynamics Tubulin->Microtubule Deacetylated_Tubulin->Tubulin HAT Action

References

Technical Support Center: ACY-775 In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and handling of ACY-775 for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vivo use?

A1: this compound has poor aqueous solubility, and the choice of solvent depends on the desired concentration and administration route. Several vehicles have been successfully used:

  • For lower concentrations and intraperitoneal (i.p.) injection: A common vehicle is a mixture of DMSO and saline. For example, this compound can be first dissolved in DMSO and then diluted with 0.9% saline to a final DMSO concentration of 0.75%.[1]

  • For higher concentrations (e.g., 50 mg/kg) where solubility is a challenge: this compound has been administered as a suspension. A homogeneous suspension can be prepared in CMC-Na (carboxymethylcellulose sodium) solution.

  • Alternative clear solution formulations for i.p. or oral administration: Multi-component solvent systems can be used to achieve a clear solution at concentrations up to at least 2.5 mg/mL.[2] Common formulations include combinations of DMSO, PEG300, Tween-80, and saline or other vehicles like 20% SBE-β-CD in saline or corn oil.[2]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: The solubility of this compound in DMSO is 66 mg/mL (199.78 mM).[3] It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[3] this compound is reported to be insoluble in water.[3]

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution in 100% DMSO.[3][2] This stock solution can then be diluted with the appropriate vehicle for your in vivo experiment. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for single use.[3][2]

Q4: How should I store this compound powder and stock solutions?

A4:

  • Powder: Store at -20°C for up to 3 years.[3]

  • Stock solutions in solvent: Store at -80°C for up to 1 year, or at -20°C for up to 1 month.[3][2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock with aqueous buffer. This compound has poor aqueous solubility and can precipitate out when the DMSO concentration is significantly lowered.* Increase the proportion of co-solvents like PEG300 and Tween-80 in the final formulation.[2] * Consider using a suspension formulation with a suspending agent like CMC-Na.[3] * Gentle heating and/or sonication can aid in redissolving the compound.[2]
Inconsistent results between animals. If using a suspension, inconsistent dosing due to settling of the compound can lead to variability. Poor bioavailability can also contribute.[1]* Ensure the suspension is homogeneous by vortexing thoroughly immediately before each injection. * Consider using a clear solution formulation if the required dose allows, to improve consistency of drug exposure.[2]
Difficulty achieving the desired high concentration in solution. The inherent low solubility of this compound limits the maximum achievable concentration in many vehicles.* For high doses (e.g., 50 mg/kg), administration as a suspension is a common and published method.[1] * Explore the use of solubilizing agents like SBE-β-CD.[2]

Experimental Protocols

Preparation of this compound for Intraperitoneal (i.p.) Injection (Clear Solution)

This protocol is adapted from formulations provided by chemical suppliers and is suitable for achieving a clear solution.

Materials:

  • This compound powder

  • DMSO (fresh, anhydrous)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[2]

  • To prepare a 1 mL working solution, sequentially add the following, ensuring the solution is clear after each addition:

    • 100 µL of the 25 mg/mL this compound DMSO stock solution.

    • 400 µL of PEG300. Mix until clear.

    • 50 µL of Tween-80. Mix until clear.

    • 450 µL of Saline. Mix until clear.

  • This will result in a final concentration of 2.5 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] The mixed solution should be used immediately for optimal results.[3]

Preparation of this compound for Oral Administration (Suspension)

This protocol is suitable for administering higher doses of this compound.

Materials:

  • This compound powder

  • CMC-Na (carboxymethylcellulose sodium) solution (e.g., 0.5% or 1% in water)

Procedure:

  • Weigh the required amount of this compound powder.

  • Add the this compound powder to the appropriate volume of CMC-Na solution to achieve the desired final concentration (e.g., 5 mg/mL).[3]

  • Mix thoroughly using a vortex mixer to obtain a homogeneous suspension.

  • Ensure the suspension is well-mixed immediately before each administration to ensure consistent dosing.

Quantitative Data Summary

Solvent/VehicleSolubility/ConcentrationFormulation DetailsAdministration RouteReference
DMSO66 mg/mL (199.78 mM)-In vitro/Stock[3]
0.75% DMSO in 0.9% SalineNot specified (used for dilution)Final concentration of DMSO is 0.75%i.p.
10% DMAC, 10% Solutol HS15, 80% Saline5 mg/kg dose prepared-Not specified[1]
CMC-Na≥ 5 mg/mLHomogeneous suspensionOral
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLClear solutionNot specified[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLClear solutionNot specified[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear solutionNot specified[2]

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Clear) cluster_suspension Suspension Preparation stock_powder This compound Powder stock_solution Concentrated Stock (e.g., 25 mg/mL) stock_powder->stock_solution stock_dmso Anhydrous DMSO stock_dmso->stock_solution working_stock Aliquot of Stock Solution stock_solution->working_stock Dilute working_mix1 Mix 1: Stock + PEG300 working_stock->working_mix1 working_peg PEG300 working_peg->working_mix1 working_tween Tween-80 working_mix2 Mix 2: Mix 1 + Tween-80 working_tween->working_mix2 working_saline Saline final_solution Final Clear Solution (e.g., 2.5 mg/mL) working_saline->final_solution working_mix1->working_mix2 working_mix2->final_solution susp_powder This compound Powder final_suspension Homogeneous Suspension (e.g., 5 mg/mL) susp_powder->final_suspension susp_cmc CMC-Na Solution susp_cmc->final_suspension

Caption: Workflow for preparing this compound solutions and suspensions.

Signaling Pathway of this compound

G ACY775 This compound HDAC6 HDAC6 ACY775->HDAC6 Inhibits AcetylatedAlphaTubulin Acetylated α-Tubulin ACY775->AcetylatedAlphaTubulin Promotes accumulation of AlphaTubulin α-Tubulin-Acetyl HDAC6->AlphaTubulin Deacetylates MicrotubuleStability Increased Microtubule Stability & Dynamics AcetylatedAlphaTubulin->MicrotubuleStability AxonalTransport Improved Axonal Transport MicrotubuleStability->AxonalTransport TherapeuticEffects Therapeutic Effects (e.g., Neuroprotection, Antidepressant-like) AxonalTransport->TherapeuticEffects

Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation.

References

potential off-target effects of ACY-775.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ACY-775.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its potency?

This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) with a reported half-maximal inhibitory concentration (IC50) of 7.5 nM.[1][2][3][4] Its primary on-target effect is the inhibition of the deacetylase activity of HDAC6, which leads to the hyperacetylation of its substrates, most notably α-tubulin.[1][3]

Q2: What are the known off-target effects of this compound?

The most significant known off-target of this compound is Metallo-β-lactamase Domain-containing Protein 2 (MBLAC2), a palmitoyl-CoA hydrolase.[1][3] this compound inhibits MBLAC2 with low nanomolar potency.[3] This off-target activity is not shared by its close analog, ACY-738, which can be used as a control to differentiate between HDAC6 and MBLAC2-mediated effects.[3]

Q3: How selective is this compound for HDAC6 over other HDAC isoforms?

This compound demonstrates high selectivity for HDAC6 over class I HDACs, with a selectivity ratio ranging from 60- to 1500-fold.[5][6] It has been reported to have minimal activity against other class II HDAC isoforms, with IC50 values greater than 1 µM.[5]

Q4: What is the functional consequence of the off-target inhibition of MBLAC2?

Inhibition of MBLAC2 by this compound has been shown to lead to an accumulation of extracellular vesicles (EVs).[3] This is a critical consideration for researchers, as changes in EV biology can have widespread effects on intercellular communication and cellular signaling. When studying phenomena potentially related to EVs, it is recommended to use ACY-738 as a negative control to isolate the effects of HDAC6 inhibition.[3]

Q5: Are there any other potential off-target effects I should be aware of?

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Issue 1: Unexpected phenotype observed that is inconsistent with known HDAC6 function.

  • Possible Cause 1: Off-target effect due to MBLAC2 inhibition.

    • Troubleshooting Step: Repeat the experiment in parallel with ACY-738, a potent HDAC6 inhibitor that does not significantly inhibit MBLAC2.[3] If the unexpected phenotype is absent with ACY-738 treatment, it is likely mediated by MBLAC2.

  • Possible Cause 2: A novel, uncharacterized off-target effect.

    • Troubleshooting Step: Consider performing a broad off-target screening assay, such as a kinome scan or a safety pharmacology panel, to identify potential unintended targets.

  • Possible Cause 3: Experimental artifact or context-specific cellular response.

    • Troubleshooting Step: Verify the experimental setup, including cell line authentication, reagent quality, and treatment concentrations. Review literature for similar unexpected findings with other HDAC6 inhibitors.

Issue 2: Inconsistent levels of α-tubulin acetylation upon this compound treatment.

  • Possible Cause 1: Suboptimal antibody or Western blot conditions.

    • Troubleshooting Step: Refer to the detailed "Western Blotting for Acetylated α-Tubulin" protocol below. Ensure the use of a validated antibody for acetylated α-tubulin and optimize antibody concentrations and incubation times.

  • Possible Cause 2: Cell-type specific differences in HDAC6 expression or activity.

    • Troubleshooting Step: Confirm HDAC6 expression in your cell model via Western blot or qPCR. Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line.

  • Possible Cause 3: Compound degradation.

    • Troubleshooting Step: Ensure proper storage of this compound stock solutions (typically at -80°C). Prepare fresh working solutions from the stock for each experiment.

Issue 3: Observing changes in extracellular vesicle secretion or uptake.

  • Possible Cause: This is a known consequence of this compound's off-target inhibition of MBLAC2.[3]

    • Troubleshooting Step: To confirm that this effect is independent of HDAC6 inhibition, use ACY-738 as a negative control.[3] To further investigate this phenomenon, follow the "Quantification of Extracellular Vesicle Accumulation" protocol outlined below.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
HDAC67.5[1][2][4][5]
MBLAC2Low Nanomolar[3]

Table 2: Selectivity Profile of this compound

Target ClassSelectivity vs. HDAC6Notes
Class I HDACs60- to 1500-fold[5][6]Highly selective for HDAC6 over HDACs 1, 2, and 3.
Other Class II HDACs>1000-foldIC50 values are reported to be >1 µM.[5]

Experimental Protocols

Protocol 1: Western Blotting for Acetylated α-Tubulin

  • Cell Lysis: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) and a loading control antibody (e.g., total α-tubulin or GAPDH), diluted in the blocking buffer.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification: Densitometrically quantify the bands and normalize the acetylated α-tubulin signal to the loading control.

Protocol 2: Quantification of Extracellular Vesicle (EV) Accumulation

  • Cell Culture and Treatment: Plate cells in EV-depleted media (prepared by ultracentrifuging fetal bovine serum). Treat cells with this compound, ACY-738 (as a negative control), or vehicle control for the desired duration.

  • Conditioned Media Collection: Collect the conditioned media and perform a series of low-speed centrifugations (e.g., 300 x g for 10 min, 2000 x g for 10 min) to remove cells and debris.

  • EV Isolation: Isolate EVs from the cleared supernatant using a method such as ultracentrifugation (e.g., 100,000 x g for 70 min), size-exclusion chromatography, or a commercial precipitation kit.

  • EV Quantification:

    • Nanoparticle Tracking Analysis (NTA): Resuspend the EV pellet in filtered PBS and analyze using an NTA instrument to determine the particle concentration and size distribution.

    • Protein Quantification: Lyse the EVs and measure the total protein content using a microBCA assay.

    • Western Blotting: Confirm the presence of EV-specific markers (e.g., CD9, CD63, TSG101) and the absence of cellular contamination markers (e.g., Calnexin).

  • Data Analysis: Compare the quantity of EVs (particles/mL or total protein) secreted by cells treated with this compound to those treated with the vehicle control and ACY-738.

Visualizations

ACY775_Targets cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway ACY775 This compound HDAC6 HDAC6 ACY775->HDAC6 Inhibits (IC50 = 7.5 nM) MBLAC2 MBLAC2 ACY775->MBLAC2 Inhibits (low nM) AlphaTubulin α-Tubulin (acetylated) HDAC6->AlphaTubulin deacetylation Microtubule Microtubule Stability & Axonal Transport AlphaTubulin->Microtubule EV Extracellular Vesicle Accumulation MBLAC2->EV inhibition leads to

Caption: On-target (HDAC6) and known off-target (MBLAC2) pathways of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed CheckPhenotype Is the phenotype related to Extracellular Vesicles (EVs)? Start->CheckPhenotype ControlExp Perform control experiment with ACY-738 CheckPhenotype->ControlExp Yes CheckPhenotype->ControlExp No / Unsure PhenotypePersists Phenotype persists with ACY-738? ControlExp->PhenotypePersists MBLAC2_Effect Result is likely due to off-target MBLAC2 inhibition PhenotypePersists->MBLAC2_Effect No HDAC6_Effect Result is likely an HDAC6-mediated effect PhenotypePersists->HDAC6_Effect Yes FurtherInvestigation Investigate novel off-target or experimental artifact HDAC6_Effect->FurtherInvestigation

Caption: Troubleshooting workflow for unexpected results with this compound.

EV_Quantification_Workflow Start Start: Treat cells with This compound / ACY-738 / Vehicle CollectMedia Collect Conditioned Media Start->CollectMedia ClearDebris Low-speed centrifugation to remove cells/debris CollectMedia->ClearDebris IsolateEVs Isolate EVs (e.g., Ultracentrifugation) ClearDebris->IsolateEVs Quantify Quantify and Characterize EVs IsolateEVs->Quantify NTA Nanoparticle Tracking Analysis (NTA) Quantify->NTA WB Western Blot for EV markers (CD9, CD63) Quantify->WB BCA Protein Quantification (BCA Assay) Quantify->BCA Compare Compare EV levels between treatments NTA->Compare WB->Compare BCA->Compare

Caption: Experimental workflow for quantifying extracellular vesicle accumulation.

References

optimizing ACY-775 incubation time for maximum effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ACY-775, a potent and selective HDAC6 inhibitor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in their experiments for maximum effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of histone deacetylase 6 (HDAC6) with an IC50 of 7.5 nM.[1][2][3][4] Its primary mechanism of action is to block the deacetylating activity of HDAC6, leading to an increase in the acetylation of its target proteins. A key substrate of HDAC6 is α-tubulin; therefore, treatment with this compound results in hyperacetylation of α-tubulin, while histone acetylation generally remains unchanged.[1][4][5]

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

A2: Based on published studies, a starting concentration in the range of 100 nM to 1 µM is recommended for most cell lines. For example, in N2a cells, enhanced acetylation of α-tubulin was observed starting at 100 nM, with saturating effects at 1 µM.[5] Another study used 2.5 µM this compound in RN46A-B14 serotonergic cells.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time can vary depending on the cell type and the specific downstream effect being measured. For observing changes in α-tubulin acetylation, effects have been seen in as little as 30 minutes in in vivo studies.[6] In cell culture, a 4-hour incubation has been shown to be effective.[2] For longer-term experiments, such as those assessing cell viability or differentiation, incubation times of 24 hours or more may be necessary.[7][8] We recommend performing a time-course experiment to determine the optimal incubation time for your specific experimental goals. Please refer to the troubleshooting guide below for a detailed protocol.

Q4: Is this compound selective for HDAC6?

A4: Yes, this compound is highly selective for HDAC6. It exhibits a selectivity of 60- to 1500-fold over class I HDACs.[4][6][9] For example, the IC50 values for HDAC1, HDAC2, and HDAC3 are 2.1 µM, 2.5 µM, and 11.2 µM, respectively, which are significantly higher than the 7.5 nM IC50 for HDAC6.[3]

Q5: How should I prepare and store this compound?

A5: this compound is soluble in DMSO.[2][4] For stock solutions, it is recommended to dissolve the compound in fresh DMSO. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution and store it at -20°C for up to one year or -80°C for up to two years.[1]

Troubleshooting Guide

Issue 1: No or low effect observed after this compound treatment.

Possible Cause 1: Suboptimal Incubation Time.

  • Recommended Action: Perform a time-course experiment to determine the optimal incubation duration for your specific cell line and endpoint.

    • Experimental Protocol: Time-Course Optimization

      • Plate your cells at the desired density and allow them to adhere overnight.

      • Treat the cells with a predetermined optimal concentration of this compound (e.g., 1 µM).

      • Harvest cell lysates at various time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).

      • Analyze the levels of acetylated α-tubulin (a direct target of HDAC6) and your protein of interest by Western blot or other appropriate methods.

      • The time point showing the maximum desired effect is your optimal incubation time.

Possible Cause 2: Suboptimal Concentration.

  • Recommended Action: Perform a dose-response experiment.

    • Experimental Protocol: Dose-Response Optimization

      • Plate your cells at the desired density and allow them to adhere overnight.

      • Treat the cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 2.5 µM, 5 µM).

      • Incubate for the predetermined optimal time.

      • Harvest cell lysates and analyze the desired endpoint.

      • The lowest concentration that gives the maximal effect is your optimal dose.

Possible Cause 3: Inactive Compound.

  • Recommended Action: Ensure proper storage and handling of this compound. Use a fresh aliquot of the stock solution. To confirm the activity of your compound, you can use a positive control cell line known to be responsive to HDAC6 inhibition, such as N2a cells.[5]

Issue 2: Off-target effects or cellular toxicity observed.

Possible Cause 1: Concentration is too high.

  • Recommended Action: Lower the concentration of this compound used. Refer to your dose-response curve to select a concentration that provides a robust on-target effect with minimal toxicity.

Possible Cause 2: Prolonged Incubation.

  • Recommended Action: Reduce the incubation time. Refer to your time-course experiment to determine the shortest duration required to achieve the desired effect.

Data Presentation

Table 1: In Vitro Experimental Parameters for this compound

Cell LineConcentrationIncubation TimeObserved EffectReference
N2a100 nM - 1 µMNot SpecifiedIncreased α-tubulin acetylation[5]
RN46A-B142.5 µM4 hoursIncreased α-tubulin acetylation[2][3]
LNCaP, U87, A5494, 8, 16 µM24 hoursAccumulation of acetylated α-tubulin[7]

Table 2: In Vivo Experimental Parameters for this compound

Animal ModelDosageAdministration RouteDosing ScheduleOutcome MeasureReference
Wild-type mice50 mg/kgi.p.24h, 4h, and 30 min before killingIncreased α-tubulin acetylation in brain regions[4][6]
CMT2 mouse model3 mg/kgi.p.Daily for 21 daysImproved motor and sensory nerve conduction[5]

Visualizations

ACY775_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm ACY775 This compound HDAC6 HDAC6 ACY775->HDAC6 Inhibition deacetylated_alpha_tubulin α-tubulin HDAC6->deacetylated_alpha_tubulin Deacetylation alpha_tubulin α-tubulin-Ac microtubule Stable Microtubules (Enhanced Axonal Transport) alpha_tubulin->microtubule Promotes deacetylated_alpha_tubulin->alpha_tubulin Acetylation

Caption: Signaling pathway of this compound action.

Experimental_Workflow start Start: Cell Seeding dose_response Dose-Response Experiment (Varying [this compound]) start->dose_response analysis1 Endpoint Analysis 1 (e.g., Western Blot for Ac-α-tubulin) dose_response->analysis1 time_course Time-Course Experiment (Varying Incubation Time) analysis2 Endpoint Analysis 2 (e.g., Western Blot for Ac-α-tubulin) time_course->analysis2 optimal_dose Determine Optimal Concentration analysis1->optimal_dose optimal_time Determine Optimal Incubation Time analysis2->optimal_time optimal_dose->time_course main_experiment Main Experiment with Optimal Parameters optimal_time->main_experiment final_analysis Final Data Analysis main_experiment->final_analysis end End final_analysis->end

Caption: Workflow for optimizing this compound incubation.

References

ACY-775 brain bioavailability and delivery methods.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the selective HDAC6 inhibitor, ACY-775, particularly concerning its application in central nervous system (CNS) models.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected efficacy of this compound in our in vivo CNS model. What could be the underlying issue?

A1: A primary consideration is the known poor brain bioavailability of this compound. The compound has limited ability to cross the blood-brain barrier (BBB), which can result in sub-therapeutic concentrations in the brain tissue. It is crucial to confirm target engagement in the CNS. We recommend performing preliminary pharmacokinetic (PK) and pharmacodynamic (PD) studies to measure the brain-to-plasma concentration ratio and assess HDAC6 inhibition in brain tissue.

Q2: What are the reported brain bioavailability metrics for this compound?

A2: While specific quantitative data such as brain-to-plasma ratios for this compound are not extensively detailed in publicly available literature, the compound is consistently characterized as having poor brain penetration. This limitation was a key driver for the development of next-generation, brain-penetrant HDAC6 inhibitors. For quantitative comparisons, researchers should refer to studies of these newer compounds, which often include comparative data.

Q3: Are there any suggested methods to improve the CNS delivery of this compound?

A3: Currently, there are no established protocols for enhancing the brain delivery of this compound. Researchers might consider general strategies for improving BBB penetration of small molecules, such as co-administration with BBB modulators or novel formulation approaches. However, these would require significant validation. A more straightforward approach would be to consider using a different HDAC6 inhibitor that is specifically designed for brain penetration.

Q4: How can we confirm that our this compound formulation is active, even if it's not reaching the brain?

A4: To verify the biological activity of your this compound compound, we recommend running a control experiment using a peripheral or in vitro model. For instance, you can assess its effect on HDAC6 activity in peripheral tissues (e.g., spleen) or in a cell line known to be responsive to HDAC6 inhibition. A common pharmacodynamic marker for HDAC6 inhibition is the acetylation of its substrate, α-tubulin. An increase in acetylated α-tubulin in a peripheral tissue or in vitro would confirm the compound's activity.

Troubleshooting Experimental Design

Issue: Lack of CNS effect with this compound.

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Possible Conclusions cluster_3 Recommended Actions A No CNS Efficacy Observed in In Vivo Model B Step 1: Verify Compound Activity (In Vitro / Peripheral Tissue) A->B Start Troubleshooting C Step 2: Conduct Pilot PK/PD Study B->C If Active G Conclusion B: Compound is inactive (synthesis/formulation issue). B->G If Inactive D Measure Brain and Plasma Concentrations of this compound C->D E Assess Target Engagement in CNS (e.g., Acetylated α-tubulin) C->E F Conclusion A: Compound is active, but brain concentration is insufficient. D->F Low Brain Conc. & Low Target Engagement E->F Low Brain Conc. & Low Target Engagement H Use Brain-Penetrant HDAC6 Inhibitor F->H I Re-synthesize or Re-formulate this compound G->I

Caption: Troubleshooting workflow for lack of CNS efficacy with this compound.

Experimental Protocols

Protocol 1: General Workflow for Assessing Brain Bioavailability of an HDAC6 Inhibitor

This protocol outlines a general approach for determining the brain penetration of a compound like this compound.

A 1. Compound Administration (e.g., IV, IP, PO in rodents) B 2. Timed Sample Collection (e.g., 0.5, 1, 2, 4, 8 hours post-dose) A->B C 3. Collect Blood (for Plasma) and Brain Tissue B->C D 4. Sample Processing - Centrifuge blood for plasma - Homogenize brain tissue C->D E 5. Bioanalytical Method (e.g., LC-MS/MS) Quantify drug concentration D->E F 6. Data Analysis E->F G Calculate Brain-to-Plasma Concentration Ratio (Kp) F->G Key Metric H Determine Brain and Plasma Pharmacokinetic Parameters (Cmax, Tmax, AUC) F->H PK Profile

Caption: General experimental workflow for pharmacokinetic analysis of a CNS drug.

Signaling Pathway Context

HDAC6 and Microtubule Dynamics

This compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). A primary substrate of HDAC6 in the cytoplasm is α-tubulin. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which in turn affects microtubule stability and axonal transport. This is a key mechanism of action for HDAC6 inhibitors.

Caption: Mechanism of HDAC6 inhibition by this compound on α-tubulin acetylation.

interpreting variable results in ACY-775 experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACY-775. The information is designed to help interpret variable results and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1][2][3] Its primary mechanism of action is the inhibition of HDAC6's deacetylase activity, leading to an increase in the acetylation of its substrates. A key substrate of HDAC6 is α-tubulin, a component of microtubules.[1][4] Therefore, treatment with this compound typically results in the hyperacetylation of α-tubulin.[1][4]

Q2: We are observing inconsistent or variable results between experiments using this compound. What could be the cause?

Variable results with this compound have been documented and can be attributed to several factors:

  • Lower Potency Compared to Analogs: this compound has a lower potency for HDAC6 inhibition compared to its analog, ACY-738.[5] This may lead to reduced target engagement and more variable outcomes, especially at lower concentrations.

  • Poor Solubility: this compound has limited solubility and may need to be administered as a suspension, particularly in in vivo studies.[5] This can lead to individual variability in drug exposure and, consequently, in experimental results.

  • Limited Bioavailability: The bioavailability of this compound can be limited, which may also contribute to inconsistent target engagement.[5]

Q3: What are the known off-target effects of this compound?

Besides its high selectivity for HDAC6, this compound has been shown to be a potent inhibitor of metallo-β-lactamase domain-containing protein 2 (MBLAC2).[6][7][8] This is a key difference compared to its close analog, ACY-738, which is a highly selective HDAC6 inhibitor with minimal activity against MBLAC2.[6] Inhibition of MBLAC2 has been linked to effects on extracellular vesicle biology, which could be a confounding factor in some experimental systems.[6][7]

Q4: How should I prepare this compound for in vitro and in vivo experiments to minimize variability?

Proper preparation of this compound is critical for obtaining reproducible results. Due to its poor solubility, careful attention must be paid to its dissolution.

  • In Vitro Stock Solutions: For cell culture experiments, this compound can be dissolved in fresh DMSO to make a stock solution.[3] Note that moisture-absorbing DMSO can reduce solubility.[3] It is recommended to prepare fresh working solutions and avoid repeated freeze-thaw cycles of the stock solution.[9]

  • In Vivo Formulations: For animal studies, this compound is often administered as a suspension.[5] Several formulations can be used to improve its solubility and delivery, such as a mixture of DMSO, PEG300, Tween-80, and saline.[9] It is crucial to ensure the final solution is clear and to prepare it fresh on the day of use.[9]

Q5: What are appropriate positive and negative controls for my this compound experiments?

  • Positive Controls:

    • ACY-738: As a potent and selective HDAC6 inhibitor with better solubility and bioavailability, ACY-738 can serve as a positive control for HDAC6-mediated effects.[4][5]

    • Tubastatin A: Another well-characterized, selective HDAC6 inhibitor.[5]

    • Trichostatin A (TSA) or Vorinostat (SAHA): These are pan-HDAC inhibitors and can be used to compare the effects of selective HDAC6 inhibition to broader HDAC inhibition.[2][10]

  • Negative Controls:

    • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO for in vitro experiments, or the specific formulation for in vivo studies) should always be used as a negative control.

    • Inactive Analogs (if available): An ideal negative control would be a structurally similar but inactive compound.

Troubleshooting Guide

Issue 1: No or Weak Increase in α-Tubulin Acetylation
Possible Cause Troubleshooting Step
Insufficient Drug Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line or model system.
Poor Solubility/Precipitation Ensure complete dissolution of this compound in the appropriate solvent. For in vitro use, prepare fresh dilutions from a concentrated stock in DMSO. For in vivo use, consider using a formulation with solubilizing agents like PEG300 and Tween-80.[9]
Short Incubation Time Increase the incubation time with this compound. A time-course experiment can help determine the optimal duration for observing an effect.
Inactive Compound Verify the quality and activity of your this compound stock. If possible, test it in a well-characterized cell line known to respond to HDAC6 inhibition.
Low HDAC6 Expression Confirm the expression of HDAC6 in your experimental system using Western blot or qPCR.
Issue 2: High Variability in Results Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Drug Delivery (in vivo) If administering as a suspension, ensure consistent and thorough mixing before each injection to ensure a uniform dose.
Cell Culture Inconsistency Maintain consistent cell passage numbers, seeding densities, and growth conditions across all experiments.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for treatment groups, as these are more prone to evaporation and temperature fluctuations.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting of both the compound and reagents.
Issue 3: Unexpected Phenotypes or Off-Target Effects
Possible Cause Troubleshooting Step
MBLAC2 Inhibition Consider the potential role of MBLAC2 inhibition in the observed phenotype. Compare the effects of this compound with the highly selective HDAC6 inhibitor ACY-738, which does not potently inhibit MBLAC2.[6]
Non-Specific Cytotoxicity At high concentrations, HDAC inhibitors can have off-target effects leading to cytotoxicity.[11] Perform a cell viability assay (e.g., MTT or Trypan Blue) to determine the cytotoxic concentration range of this compound in your cells.
Compensation Mechanisms Cells may adapt to prolonged HDAC6 inhibition. Consider using shorter treatment times or different experimental endpoints.

Data Presentation

Table 1: Comparative Inhibitory Activity of this compound and Related Compounds

CompoundTargetIC50 (nM)Selectivity over Class I HDACsReference
This compound HDAC67.5~700-fold[5]
ACY-738 HDAC61.7~100-fold[5][12]
Tubastatin A HDAC618~200-fold[5]

Table 2: In Vivo Pharmacokinetics of this compound and ACY-738 (50 mg/kg injection)

CompoundPlasma Concentration at 30 minPlasma Half-lifeReference
This compound 1359 ng/mL (4.1 µM)12 min[5][9]
ACY-738 515 ng/mL (1.9 µM)12 min[5][9]

Experimental Protocols

Western Blot for α-Tubulin Acetylation
  • Cell Lysis: After treatment with this compound or controls, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.

Immunofluorescence for Acetylated α-Tubulin
  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

  • Treatment: Treat cells with this compound or controls for the desired time.

  • Fixation: Wash cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.[10][13]

  • Permeabilization: If using paraformaldehyde fixation, permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[1][13]

  • Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBST) for 30-60 minutes.[14]

  • Primary Antibody Incubation: Incubate with an antibody specific for acetylated α-tubulin for 1-2 hours at room temperature or overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI or Hoechst and mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize and capture images using a fluorescence or confocal microscope.

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]

  • Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

ACY_775_Mechanism_of_Action ACY775 This compound HDAC6 HDAC6 ACY775->HDAC6 Inhibits alphaTubulin_Ac Acetylated α-Tubulin HDAC6->alphaTubulin_Ac Deacetylates alphaTubulin α-Tubulin Microtubule_Stability Increased Microtubule Stability & Axonal Transport alphaTubulin_Ac->Microtubule_Stability alphaTubulin->alphaTubulin_Ac Acetylation

Caption: Mechanism of action of this compound.

ACY775_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Fresh Working Dilutions in Media prep_stock->prep_working cell_culture Cell Seeding & Treatment prep_working->cell_culture incubation Incubation (Time-course/Dose-response) cell_culture->incubation western Western Blot (Acetylated Tubulin) incubation->western if_stain Immunofluorescence (Acetylated Tubulin) incubation->if_stain viability Cell Viability Assay (e.g., MTT) incubation->viability Troubleshooting_Flowchart start Variable Results with this compound check_solubility Is the compound fully dissolved? start->check_solubility check_concentration Is the concentration optimal? check_solubility->check_concentration Yes reoptimize_protocol Re-optimize formulation and preparation check_solubility->reoptimize_protocol No check_controls Are controls behaving as expected? check_concentration->check_controls Yes dose_response Perform dose-response and time-course check_concentration->dose_response No consider_off_target Consider off-target effects (MBLAC2) check_controls->consider_off_target Yes validate_reagents Validate reagents and cell line check_controls->validate_reagents No compare_acy738 Compare with ACY-738 consider_off_target->compare_acy738 reoptimize_protocol->start dose_response->start validate_reagents->start end Consistent Results compare_acy738->end

References

Technical Support Center: ACY-775 Specificity in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ACY-775, a potent and selective histone deacetylase 6 (HDAC6) inhibitor, in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of HDAC6 with an IC50 of 7.5 nM.[1][2] Its primary mechanism of action is the inhibition of HDAC6's deacetylase activity, leading to an increase in the acetylation of its substrates. A key cytoplasmic substrate of HDAC6 is α-tubulin.[1][3] Therefore, treatment with this compound results in the hyperacetylation of α-tubulin, which can be used as a biomarker for its activity.[1][4]

Q2: How specific is this compound for HDAC6?

This compound demonstrates high selectivity for HDAC6 over other HDAC isoforms. It has been shown to have a selectivity of 60- to 1500-fold over class I HDACs.[5][6] However, it is important to be aware of potential off-target effects.

Q3: What are the known off-targets of this compound?

A notable off-target of this compound is the metallo-β-lactamase domain-containing protein 2 (MBLAC2).[1][7] This is a crucial consideration when designing experiments and interpreting data, as some observed cellular effects may be attributed to the inhibition of MBLAC2.[7]

Q4: How can I confirm that this compound is active in my cellular assay?

The most common method to confirm the activity of this compound is to measure the acetylation level of its primary substrate, α-tubulin (specifically at the Lys40 residue). This is typically done by Western blotting.[4][8] An increase in acetylated α-tubulin upon this compound treatment indicates target engagement and inhibition of HDAC6. In contrast, the acetylation of histones, such as histone H3, should remain unchanged, demonstrating the selectivity of this compound for the cytoplasmic HDAC6 over nuclear HDACs.[1][4]

Q5: What is the recommended working concentration for this compound in cell culture?

The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, a common starting point is in the low micromolar range (e.g., 1-2.5 µM) for a 4-hour treatment.[2][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No increase in acetylated α-tubulin after this compound treatment. Compound inactivity: The this compound may have degraded.Ensure proper storage of the compound (as recommended by the supplier). Prepare fresh stock solutions in an appropriate solvent like DMSO.[2]
Suboptimal concentration: The concentration used may be too low for the specific cell line.Perform a dose-response experiment with a wider range of concentrations to determine the EC50 for α-tubulin acetylation in your cell line.
Incorrect antibody: The primary antibody for acetylated α-tubulin may not be specific or sensitive enough.Use a validated antibody specific for acetylated α-tubulin (Lys40).[8] Include a positive control, such as cells treated with a pan-HDAC inhibitor like Trichostatin A (TSA), which is known to increase tubulin acetylation.[9][10]
Unexpected cell toxicity or decreased viability. Off-target effects: At higher concentrations, off-target effects of this compound may lead to cytotoxicity.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line.[11][12] Use the lowest effective concentration that induces α-tubulin acetylation without significant cell death.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.[2]
Variability in results between experiments. Inconsistent cell conditions: Cell passage number, confluency, and overall health can affect the cellular response to treatment.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. Regularly check for mycoplasma contamination.
Inconsistent compound preparation: Errors in weighing or diluting the compound can lead to variability.Prepare a concentrated stock solution of this compound and aliquot it for single use to avoid repeated freeze-thaw cycles. Use calibrated pipettes for accurate dilutions.
This compound affects histone acetylation. Lack of specificity at high concentrations: At very high concentrations, the selectivity of this compound may decrease, leading to the inhibition of other HDACs.Re-evaluate the working concentration. The hallmark of this compound's specificity is the selective hyperacetylation of α-tubulin without affecting histone acetylation.[1][4] If histone acetylation is observed, the concentration is likely too high.
Contamination: The this compound stock may be contaminated with a pan-HDAC inhibitor.If possible, verify the purity of the compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Selectivity vs. Class I HDACsReference
HDAC67.5~700-fold[5]

Table 2: Cellular Activity of this compound and a Related Compound

CompoundHDAC6 Inhibition (pKdapp)MBLAC2 Inhibition (pKdapp)Effect on α-tubulin acetylationReference
This compound6.46.1Increase[7]
ACY-7386.7<4.5Increase[7]

Note: pKdapp is an apparent dissociation constant determined by chemoproteomic assays.

Experimental Protocols

Western Blotting for Acetylated α-Tubulin

This protocol is a standard method to assess the cellular activity and specificity of this compound.

1. Cell Seeding and Treatment:

  • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere overnight.

  • Treat cells with the desired concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 4 hours). Include a positive control like TSA (e.g., 400 nM for 16 hours).[8]

2. Cell Lysis:

  • After treatment, wash the cells once with ice-cold PBS.

  • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Western Blotting:

  • Normalize the protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against acetylated α-tubulin (Lys40) (e.g., 1:1000 dilution) overnight at 4°C.

  • Also, probe separate membranes or strip and re-probe for total α-tubulin (as a loading control) and acetylated histone H3 (to assess specificity).

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay (MTT Assay)

This protocol helps determine the cytotoxic effects of this compound.

1. Cell Seeding:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

  • Allow cells to adhere overnight.

2. Treatment:

  • Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cell death (e.g., staurosporine).

3. MTT Addition:

  • After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10% of the culture volume).

  • Incubate the plate for 2-4 hours at 37°C until formazan crystals form.

4. Solubilization:

  • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 5-15 minutes.

5. Absorbance Measurement:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Immunofluorescence for Acetylated α-Tubulin

This protocol allows for the visualization of changes in tubulin acetylation within cells.

1. Cell Seeding and Treatment:

  • Seed cells on glass coverslips in a 24-well plate.

  • Treat the cells with this compound or a vehicle control as described for Western blotting.

2. Fixation and Permeabilization:

  • After treatment, wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[13]

  • Wash three times with PBS.

  • Permeabilize the cells with 0.3% Triton X-100 in PBS for 5-10 minutes.[13]

  • Wash three times with PBS.

3. Blocking and Staining:

  • Block with a blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS) for 1 hour at room temperature.[13]

  • Incubate with the primary antibody against acetylated α-tubulin (Lys40) diluted in antibody dilution buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Wash three times with PBS.

4. Mounting and Imaging:

  • Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Image the cells using a fluorescence microscope.

Visualizations

HDAC6_Signaling_Pathway cluster_nucleus Nucleus ACY775 This compound HDAC6 HDAC6 ACY775->HDAC6 Inhibits HDAC1_2_3 HDAC1, 2, 3 ACY775->HDAC1_2_3 Low affinity AcetylatedTubulin Acetylated α-Tubulin HDAC6->AcetylatedTubulin Deacetylates Tubulin α-Tubulin-β-Tubulin Dimer Microtubule Microtubule Tubulin->Microtubule Polymerization DeacetylatedTubulin Deacetylated α-Tubulin Microtubule->Tubulin Depolymerization Histones Histones AcetylatedHistones Acetylated Histones HDAC1_2_3->AcetylatedHistones Deacetylates

Caption: Mechanism of this compound action on HDAC6 and tubulin acetylation.

Experimental_Workflow cluster_assays Cellular Assays start Start: Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment western_blot Western Blot (Ac-Tubulin, Total Tubulin, Ac-Histone) treatment->western_blot viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay immunofluorescence Immunofluorescence (Ac-Tubulin Localization) treatment->immunofluorescence data_analysis Data Analysis western_blot->data_analysis viability_assay->data_analysis immunofluorescence->data_analysis conclusion Assess Specificity & Determine Optimal Conditions data_analysis->conclusion

Caption: Workflow for assessing this compound specificity in cellular assays.

Troubleshooting_Logic start Problem: No increase in Ac-Tubulin check_compound Is the compound active? (Fresh stock, proper storage) start->check_compound check_concentration Is the concentration optimal? (Dose-response) check_compound->check_concentration Yes solution_compound Solution: Use fresh compound check_compound->solution_compound No check_antibody Is the antibody working? (Positive control, validated Ab) check_concentration->check_antibody Yes solution_concentration Solution: Optimize concentration check_concentration->solution_concentration No solution_antibody Solution: Validate antibody check_antibody->solution_antibody No

Caption: Troubleshooting flowchart for unexpected Western blot results.

References

potential for ACY-775 degradation and proper storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential for ACY-775 degradation and outlines proper storage and handling procedures. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of this compound during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

For long-term storage, solid this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[1] It is advisable to keep the compound in a dry, dark place.[2]

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1] For stock solutions prepared in a solvent such as DMSO, it is recommended to store them at -80°C for up to one year.[3] Some suppliers suggest a shorter storage period of one month at -20°C in solvent.

Q3: I observed precipitation in my this compound stock solution after thawing. What should I do?

If precipitation is observed upon thawing, you can gently warm and/or sonicate the solution to aid in redissolution.[1] However, for in vivo experiments, it is highly recommended to prepare fresh solutions on the day of use to ensure accurate dosing and avoid issues with solubility and stability.[1]

Q4: What are the known degradation pathways for this compound?

Currently, there are no publicly available studies that specifically detail the degradation pathways of this compound. However, this compound is a hydroxamic acid-based compound.[4][5] This class of compounds can be susceptible to hydrolysis, particularly under acidic or basic conditions. They can also be substrates for enzymatic degradation by esterases present in biological matrices.[6]

Q5: How can I check the purity of my this compound sample?

The purity of this compound can be assessed using standard analytical techniques for small molecules. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for determining the purity and detecting any potential degradation products.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound, potentially related to its stability.

Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected activity in in vitro assays. 1. Degradation of this compound in stock solution due to improper storage (e.g., multiple freeze-thaw cycles). 2. Degradation in assay medium due to pH or temperature instability over the course of the experiment. 3. Inaccurate concentration due to precipitation.1. Prepare fresh stock solutions from solid compound. Aliquot new stock solutions for single use. 2. Assess the stability of this compound in your specific assay buffer and conditions. Consider preparing fresh dilutions immediately before each experiment. 3. Visually inspect for precipitation. If present, warm and sonicate to redissolve. Confirm concentration if possible.
Variability in in vivo experimental results. 1. Degradation of the dosing solution. 2. Poor solubility or precipitation of this compound in the vehicle, leading to inconsistent dosing.1. Prepare dosing solutions fresh on the day of administration.[1] 2. Ensure the chosen vehicle is appropriate for this compound and that the compound is fully dissolved. Sonication may aid dissolution.[1] For higher doses, this compound may exist as a suspension, which requires uniform resuspension before each administration.[7]
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). 1. Degradation of the sample due to improper storage or handling. 2. Contamination of the sample or solvent.1. Review storage history. Analyze a fresh sample from a new vial if available. 2. Use high-purity solvents and new vials for sample preparation.

Storage Condition Summary

Form Temperature Duration Key Considerations
Solid 0 - 4°CShort-term (days to weeks)Dry and dark conditions are recommended.[2]
-20°CLong-term (up to 1 year)[1]
-80°CLong-term (up to 2 years)[1]
Stock Solution (in DMSO) -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1]
-80°CUp to 1 year

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for in vitro or in vivo studies.

  • Materials:

    • This compound solid powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile tube.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 1 mL of DMSO to 3.304 mg of this compound, MW: 330.36 g/mol ).

    • Vortex or sonicate gently until the solid is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile tubes.

    • Store the aliquots at -80°C.

Protocol 2: General Stability-Indicating HPLC Method Development

This is a general protocol for developing an HPLC method to assess the stability of this compound. Method optimization will be required.

  • Objective: To separate this compound from potential degradation products.

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase (Example):

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions (Example starting point):

    • Gradient: 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, followed by re-equilibration at 5% B for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm as a starting point).

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a sample of this compound in a suitable solvent (e.g., diluting a DMSO stock solution with the mobile phase).

    • Inject the sample onto the HPLC system.

    • Analyze the chromatogram for the main this compound peak and any impurity or degradation peaks.

    • To confirm the method is "stability-indicating," forced degradation studies would be necessary. This involves intentionally degrading this compound under various stress conditions (e.g., acid, base, oxidation, heat, light) and ensuring the method can separate the newly formed degradation peaks from the parent compound.

Visualizations

experimental_workflow This compound Stability Assessment Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_outcome Outcome prep_solid This compound Solid prep_solution Prepare Solution (e.g., in DMSO) prep_solid->prep_solution stress_acid Acid Hydrolysis prep_solution->stress_acid Expose to stress stress_base Base Hydrolysis prep_solution->stress_base Expose to stress stress_ox Oxidation prep_solution->stress_ox Expose to stress stress_heat Thermal prep_solution->stress_heat Expose to stress stress_light Photolytic prep_solution->stress_light Expose to stress hplc HPLC Analysis stress_acid->hplc stress_base->hplc stress_ox->hplc stress_heat->hplc stress_light->hplc data Data Interpretation hplc->data pathways Identify Degradation Pathways data->pathways method Validate Stability-Indicating Method data->method

Caption: Workflow for assessing this compound stability.

troubleshooting_logic Troubleshooting Inconsistent this compound Activity start Inconsistent Experimental Results check_storage Review Storage Conditions of Stock Solution start->check_storage improper_storage Improper Storage (e.g., freeze-thaw) check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes action_new_stock Action: Prepare Fresh Stock, Aliquot improper_storage->action_new_stock check_solution_prep Review Dosing/Working Solution Preparation proper_storage->check_solution_prep fresh_prep Prepared Fresh? check_solution_prep->fresh_prep Yes old_prep Prepared in Advance check_solution_prep->old_prep No check_solubility Check for Precipitation fresh_prep->check_solubility action_fresh_solution Action: Prepare Solutions Immediately Before Use old_prep->action_fresh_solution precipitation Precipitation Observed check_solubility->precipitation Yes no_precipitation Clear Solution check_solubility->no_precipitation No action_sonicate Action: Warm/Sonicate, Confirm Vehicle Suitability precipitation->action_sonicate end_node Re-run Experiment no_precipitation->end_node If issues persist, investigate other experimental variables action_new_stock->end_node action_fresh_solution->end_node action_sonicate->end_node

Caption: Logic diagram for troubleshooting this compound.

References

Validation & Comparative

A Comparative Guide to HDAC6 Inhibitors: ACY-775 vs. Tubastatin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neurodegenerative diseases, oncology, and inflammatory disorders, the selective inhibition of Histone Deacetylase 6 (HDAC6) offers a promising therapeutic avenue. HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, most notably α-tubulin, a key component of microtubules. This function implicates HDAC6 in crucial cellular processes such as intracellular transport, cell motility, and protein degradation.

This guide provides an objective comparison of two widely used, potent, and selective HDAC6 inhibitors: ACY-775 and Tubastatin A. We will delve into their inhibitory profiles, cellular effects, and pharmacokinetic properties, supported by experimental data to aid researchers in selecting the appropriate tool for their specific in vitro and in vivo studies.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for this compound and Tubastatin A, focusing on their potency and selectivity against various HDAC isoforms.

Table 1: In Vitro Inhibitory Potency (IC50)

CompoundHDAC6 IC50 (nM)HDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC8 IC50 (nM)Reference
This compound 7.5>1000>1000>1000-[1][2][3]
Tubastatin A 15 - 18>15000>15000>15000855[3][4][5]

Lower IC50 values indicate higher potency.

Table 2: Selectivity and Pharmacokinetic Profile

CompoundSelectivity over Class I HDACsBrain/Plasma RatioKey FeaturesReference
This compound 60 to 1500-fold~1.26High brain bioavailability.[3][6][3][7]
Tubastatin A ~200 to 1000-fold (except HDAC8)LimitedWell-characterized in peripheral models.[8][3][4]

Mechanism of Action and Cellular Effects

Both this compound and Tubastatin A function by binding to the catalytic domain of HDAC6, preventing it from deacetylating its substrates. The primary and most well-documented downstream effect of HDAC6 inhibition is the hyperacetylation of α-tubulin. This modification is critical for microtubule stability and function, impacting axonal transport and other microtubule-dependent processes.

Upon treatment with either this compound or Tubastatin A, cells exhibit a dose-dependent increase in acetylated α-tubulin, often without a significant change in the acetylation of histones, which are the primary targets of Class I HDACs.[1][4] This selectivity is a key advantage for studies aiming to isolate the effects of cytoplasmic deacetylation pathways.

HDAC6_Inhibition_Pathway cluster_cytoplasm Cytoplasm Tubulin α-Tubulin (Deacetylated) AcTubulin Acetylated α-Tubulin Tubulin->AcTubulin HATs (Acetylation) AcTubulin->Tubulin HDAC6 (Deacetylation) Microtubule Cellular Functions AcTubulin->Microtubule Promotes Microtubule Stability & Axonal Transport HDAC6 HDAC6 Inhibitor This compound or Tubastatin A Inhibitor->HDAC6 Inhibition

Caption: Mechanism of HDAC6 Inhibition.

Comparative Insights

Potency and Selectivity: this compound demonstrates slightly higher potency for HDAC6 (IC50 of 7.5 nM) compared to Tubastatin A (IC50 of 15-18 nM).[1][3][4] Both compounds exhibit excellent selectivity against Class I HDACs. However, Tubastatin A is notably less selective against HDAC8 (57-fold) compared to its selectivity over other isoforms (~1000-fold).[4][5][9] Some recent studies also suggest that Tubastatin A may affect the activity of Sirtuins and the expression of other HDACs, which could be a consideration for its use in certain experimental contexts.[10][11]

Pharmacokinetics and In Vivo Application: A critical differentiator is brain bioavailability. This compound was specifically developed to cross the blood-brain barrier, exhibiting a brain/plasma ratio greater than 1.[3][6] This makes it a superior tool for central nervous system (CNS) studies. In contrast, Tubastatin A has more limited brain penetration, which may be advantageous for studies focused on peripheral effects or where CNS exposure is undesirable.[3]

Experimental Protocols

Below are representative protocols for assays commonly used to evaluate this compound and Tubastatin A.

In Vitro HDAC6 Enzymatic Inhibition Assay

This protocol determines the IC50 value of an inhibitor against recombinant HDAC6 protein.

Methodology:

  • Reagents: Recombinant human HDAC6 protein, fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys™), developer solution, assay buffer, and the test inhibitors (this compound, Tubastatin A).

  • Procedure: a. Prepare serial dilutions of this compound and Tubastatin A in DMSO, then dilute further in assay buffer. b. In a 96-well plate, add the recombinant HDAC6 enzyme to each well, followed by the diluted inhibitor solutions. c. Incubate for 15 minutes at 30°C to allow inhibitor-enzyme binding. d. Initiate the reaction by adding the fluorogenic substrate. e. Incubate for 60 minutes at 30°C. f. Stop the reaction and generate a fluorescent signal by adding the developer solution. g. Incubate for 15 minutes at room temperature. h. Measure fluorescence using a plate reader (e.g., Ex = 360 nm, Em = 460 nm).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot for α-Tubulin Acetylation

This protocol assesses the cellular activity of the inhibitors by measuring the level of acetylated α-tubulin.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., with this compound) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separation) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Blocking (e.g., 5% BSA) E->F G 7. Primary Antibody Incubation (anti-acetyl-α-tubulin, anti-α-tubulin) F->G H 8. Secondary Antibody Incubation (HRP-conj.) G->H I 9. Detection (ECL Substrate) H->I J 10. Imaging & Quantification I->J

Caption: Western Blot Experimental Workflow.

Methodology:

  • Cell Treatment: Plate cells (e.g., HeLa, SH-SY5Y) and allow them to adhere. Treat cells with various concentrations of this compound, Tubastatin A, or vehicle (DMSO) for a specified time (e.g., 4-24 hours).[2]

  • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated α-tubulin (e.g., at Lys40). Separately, probe a parallel blot or strip and re-probe the same blot with an antibody for total α-tubulin or a loading control (e.g., GAPDH, β-actin).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.

Conclusion

Both this compound and Tubastatin A are invaluable chemical probes for investigating the function of HDAC6. The choice between them should be guided by the specific requirements of the experiment.

  • This compound is the preferred inhibitor for in vivo CNS applications due to its superior brain bioavailability. Its slightly higher potency and robust selectivity make it an excellent choice for studies requiring central target engagement.[3][6]

  • Tubastatin A remains a gold-standard HDAC6 inhibitor, particularly for in vitro studies and in vivo peripheral models .[8] Its extensive characterization in a wide range of biological systems provides a wealth of comparative data. Researchers should, however, remain mindful of its relative lack of selectivity against HDAC8 and potential off-target effects on sirtuins in certain contexts.[4][10]

By understanding these key differences, researchers can confidently select the appropriate inhibitor to advance their investigations into the multifaceted roles of HDAC6 in health and disease.

References

A Comparative Analysis of ACY-775 and ACY-738: Selectivity Profiles of Two Potent HDAC6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic modulators, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target due to its primary cytoplasmic localization and its role in regulating key cellular processes through the deacetylation of non-histone proteins. Among the armamentarium of selective HDAC6 inhibitors, ACY-775 and ACY-738 have garnered significant attention from the research community. This guide provides a detailed comparison of the selectivity profiles of these two compounds, supported by experimental data, to aid researchers in their drug development endeavors.

Data Presentation: Quantitative Inhibitory Activity

Both this compound and ACY-738 are potent inhibitors of HDAC6, exhibiting low nanomolar efficacy. However, their selectivity profiles across other HDAC isoforms show notable distinctions. The following table summarizes the half-maximal inhibitory concentrations (IC50) of both compounds against a panel of HDAC enzymes.

HDAC IsoformThis compound IC50 (nM)ACY-738 IC50 (nM)
HDAC6 7.5 [1][2][3]1.7 [1][4][5]
HDAC1>100094[4]
HDAC2>1000128[4]
HDAC3>1000218[4]
Other Class II HDACs>1000-

As the data indicates, ACY-738 is a more potent inhibitor of HDAC6 in biochemical assays compared to this compound.[1] Notably, ACY-738 also displays some inhibitory activity against Class I HDACs (HDAC1, 2, and 3) in the nanomolar range, whereas this compound demonstrates a higher degree of selectivity, with minimal activity against other HDAC isoforms at concentrations up to 1 µM.[1][4] This suggests that while both are highly selective for HDAC6 over other HDACs, this compound may offer a wider therapeutic window with a reduced potential for off-target effects related to Class I HDAC inhibition.

Mechanism of Action: Targeting the Cytoplasm

The primary mechanism through which this compound and ACY-738 exert their effects is by inhibiting the deacetylase activity of HDAC6 in the cytoplasm. A key substrate of HDAC6 is α-tubulin, a major component of microtubules.[6] By inhibiting HDAC6, these compounds lead to an increase in the acetylation of α-tubulin, which in turn affects microtubule stability and function, impacting processes such as intracellular transport and cell motility.[7]

HDAC6_Pathway HDAC6 Signaling Pathway cluster_cytoplasm Cytoplasm HDAC6 HDAC6 aTubulin α-tubulin HDAC6->aTubulin Deacetylation Ac_aTubulin Acetylated α-tubulin aTubulin->Ac_aTubulin Acetylation Microtubule Microtubule Stability & Intracellular Transport Ac_aTubulin->Microtubule ACY_Inhibitor This compound / ACY-738 ACY_Inhibitor->HDAC6 Inhibition

Caption: Simplified signaling pathway of HDAC6 and its inhibition.

Experimental Protocols

In Vitro HDAC Activity Assay (Fluorometric)

This assay is employed to determine the IC50 values of inhibitor compounds against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A)

  • Test compounds (this compound, ACY-738) diluted in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the diluted compounds to respective wells. Include wells for no-inhibitor control (DMSO vehicle) and no-enzyme control (assay buffer only).

  • Add the recombinant HDAC enzyme to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution to all wells. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HDAC_Assay_Workflow HDAC Activity Assay Workflow A Prepare serial dilutions of inhibitors B Add inhibitors and enzyme to 96-well plate A->B C Pre-incubate B->C D Add fluorogenic substrate to initiate reaction C->D E Incubate D->E F Add developer to stop reaction and generate signal E->F G Measure fluorescence F->G H Calculate % inhibition and determine IC50 G->H

Caption: A streamlined workflow for the in vitro HDAC activity assay.

Western Blot for α-Tubulin Acetylation

This cell-based assay is used to confirm the on-target effect of HDAC6 inhibitors by measuring the level of acetylated α-tubulin.

Materials:

  • Cell line (e.g., HeLa, SH-SY5Y)

  • Cell culture medium and supplements

  • Test compounds (this compound, ACY-738)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, ACY-738, or vehicle (DMSO) for a specified duration (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total α-tubulin as a loading control, following steps 9-12.

  • Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.

Western_Blot_Workflow Western Blot Workflow for Acetylated α-tubulin A Cell treatment with inhibitors B Cell lysis and protein quantification A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Blocking D->E F Primary antibody incubation (acetyl-α-tubulin) E->F G Secondary antibody incubation F->G H Chemiluminescent detection G->H I Stripping and re-probing for total α-tubulin H->I J Data analysis I->J

Caption: Key steps in the western blot analysis of α-tubulin acetylation.

Conclusion

Both this compound and ACY-738 are valuable research tools for investigating the biological functions of HDAC6. ACY-738 offers higher potency against HDAC6, which may be advantageous in certain experimental contexts.[1] Conversely, this compound provides a superior selectivity profile, minimizing the potential for confounding effects from the inhibition of other HDAC isoforms.[1] The choice between these two inhibitors will ultimately depend on the specific requirements of the research question, including the desired potency and the importance of isoform specificity. The experimental protocols provided herein offer a foundation for researchers to independently verify and expand upon these findings in their own experimental systems.

References

Validating HDAC6 Target Engagement of ACY-775 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ACY-775's in vivo performance against other selective Histone Deacetylase 6 (HDAC6) inhibitors, supported by experimental data. We delve into the methodologies of key experiments for validating target engagement and present the data in a clear, comparative format to inform your research and development endeavors.

Executive Summary

This compound is a potent and selective HDAC6 inhibitor that demonstrates significant brain bioavailability and in vivo target engagement. Its mechanism of action involves the inhibition of HDAC6, a cytosolic enzyme primarily responsible for the deacetylation of α-tubulin. Inhibition of HDAC6 by this compound leads to an increase in acetylated α-tubulin, a key pharmacodynamic biomarker for target engagement. This guide compares this compound with its close analog, ACY-738, and the commonly used but poorly brain-penetrant HDAC6 inhibitor, tubastatin A, to highlight its efficacy and utility in in vivo central nervous system (CNS) studies.

Data Presentation

In Vitro Potency and Selectivity of HDAC6 Inhibitors
CompoundHDAC6 IC50 (nM)HDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)Selectivity over Class I HDACs
This compound 7.52123257011223~700-fold
ACY-738 1.7---~100-fold
Tubastatin A 18---~200-fold
In Vivo Pharmacokinetics and Target Engagement in Mice
CompoundDose (mg/kg, i.p.)Peak Plasma Concentration (ng/mL)Brain/Plasma Ratio (AUC)Effect on Brain Acetylated α-tubulin
This compound 501359 (at 30 min)>1Significant increase at 30 min, 1h, and 4h
ACY-738 5515 (at 30 min)>1Significant increase at 30 min, 1h, and 4h
Tubastatin A 10-Limited CNS bioavailabilityNo significant change

Mandatory Visualization

HDAC6_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm ACY_775 This compound HDAC6 HDAC6 ACY_775->HDAC6 Inhibition Tubulin α-Tubulin (Acetylated) Deacetylated_Tubulin α-Tubulin (Deacetylated) HDAC6->Deacetylated_Tubulin Deacetylation Microtubule Stable Microtubules Deacetylated_Tubulin->Microtubule Depolymerization Microtubule->Tubulin Polymerization Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_ex_vivo Ex Vivo Analysis Animal_Dosing Mouse Dosing (this compound or Vehicle, i.p.) Tissue_Harvest Brain Tissue Harvest Animal_Dosing->Tissue_Harvest Time Course (30m, 1h, 4h) Lysate_Prep Brain Lysate Preparation Tissue_Harvest->Lysate_Prep Western_Blot Western Blot Lysate_Prep->Western_Blot IP Immunoprecipitation (Optional) Lysate_Prep->IP Data_Analysis Densitometry & Quantification Western_Blot->Data_Analysis

A Comparative Guide to the Brain Penetrance of ACY-775 and Other HDAC6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of therapeutic agents targeting central nervous system (CNS) disorders is often hampered by the blood-brain barrier (BBB), a highly selective semipermeable border that prevents many small molecules from reaching their intended targets within the brain. Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target for a range of neurological and neurodegenerative diseases. Consequently, the ability of HDAC6 inhibitors (HDAC6i) to penetrate the brain is a critical determinant of their potential clinical efficacy. This guide provides an objective comparison of the brain penetrance of ACY-775, a selective HDAC6 inhibitor, with other notable HDAC6i, supported by experimental data and detailed methodologies.

Quantitative Comparison of Brain Penetrance

The brain penetrance of a compound is often quantified by its brain-to-plasma concentration ratio (B/P ratio) or the ratio of the area under the concentration-time curve (AUC) in the brain to that in the plasma (AUCbrain/AUCplasma). A higher ratio indicates greater penetration into the CNS. The following table summarizes the available data for this compound and other selected HDAC6 inhibitors.

HDAC6 InhibitorBrain/Plasma Concentration RatioSpeciesNotes
This compound ~1.26[1]MouseHighly brain-penetrant.
ACY-738 ~1.22[1]MouseHighly brain-penetrant.
Bavarostat >1[1]Not SpecifiedBrain-penetrant.
Tubastatin A 0.18 (AUCbrain/AUCplasma)[2]MouseLimited brain bioavailability.
SW-100 Good brain penetrance[3][4]MouseDesigned for improved brain penetrance.
Ricolinostat (ACY-1215) ~0.01[1]Not SpecifiedPoor BBB permeability.
Citarinostat ~0.01[1]Not SpecifiedPoor BBB permeability.

Experimental Protocols

The determination of brain penetrance is a critical step in the preclinical development of CNS drug candidates. Below is a detailed methodology for a typical in vivo biodistribution study to assess the brain-to-plasma ratio of an HDAC6 inhibitor.

In Vivo Biodistribution Study for Assessing Brain Penetrance

1. Animal Model:

  • Species: Male or female mice (e.g., C57BL/6), 8-10 weeks old.

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

  • Housing: Maintained in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Compound Administration:

  • Formulation: The HDAC6 inhibitor (e.g., this compound) is formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose in PBS).

  • Dosing: Administer a single dose of the compound via the desired route (e.g., intraperitoneal (i.p.) or oral (p.o.) gavage). The dose will depend on the potency and solubility of the compound (e.g., 50 mg/kg).

3. Sample Collection:

  • Time Points: Collect samples at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours) to determine the pharmacokinetic profile.

  • Blood Collection: At each time point, collect blood samples via cardiac puncture or from the tail vein into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Brain Tissue Collection: Immediately following blood collection, euthanize the animals according to approved protocols. Perfuse the circulatory system with saline to remove residual blood from the brain.

  • Brain Homogenization: Dissect the brain, weigh it, and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform tissue lysate.

4. Sample Analysis (LC-MS/MS Quantification):

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used to quantify the concentration of the drug in plasma and brain homogenates.

  • Sample Preparation:

    • Protein Precipitation: Add a solvent like acetonitrile to the plasma and brain homogenate samples to precipitate proteins.

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Collect the supernatant containing the drug for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the prepared samples into a liquid chromatography system to separate the drug from other components in the matrix.

    • Mass Spectrometry Detection: The separated drug is then introduced into a mass spectrometer, where it is ionized and fragmented. The specific mass-to-charge ratios of the parent and fragment ions are monitored for quantification.

  • Quantification:

    • Calibration Curve: Prepare a standard curve with known concentrations of the drug in the respective matrix (plasma or brain homogenate) to determine the concentration in the unknown samples.

    • Data Analysis: Calculate the drug concentration in each plasma and brain sample.

5. Data Analysis:

  • Brain and Plasma Concentrations: Determine the concentration of the HDAC6 inhibitor in ng/mL for plasma and ng/g for brain tissue at each time point.

  • Brain-to-Plasma Ratio: Calculate the B/P ratio at each time point by dividing the concentration of the drug in the brain by its concentration in the plasma.

  • Area Under the Curve (AUC): Calculate the AUC for both the brain and plasma concentration-time profiles to determine the AUCbrain/AUCplasma ratio.

Visualizations

Signaling Pathway of HDAC6 in Neurons

HDAC6_Pathway cluster_cytoplasm Cytoplasm HDAC6 HDAC6 deacetylated_tubulin α-Tubulin (deacetylated) HDAC6->deacetylated_tubulin Deacetylation alpha_tubulin α-Tubulin (acetylated) alpha_tubulin->HDAC6 microtubule Stable Microtubule alpha_tubulin->microtubule axonal_transport Normal Axonal Transport microtubule->axonal_transport ACY775 This compound / Other Brain-Penetrant HDAC6i ACY775->HDAC6 Inhibition unstable_microtubule Unstable Microtubule deacetylated_tubulin->unstable_microtubule impaired_transport Impaired Axonal Transport unstable_microtubule->impaired_transport Brain_Penetrance_Workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Interpretation admin 1. Compound Administration (e.g., i.p. injection in mice) sampling 2. Blood & Brain Collection (at various time points) admin->sampling plasma_prep 3a. Plasma Separation sampling->plasma_prep brain_prep 3b. Brain Homogenization sampling->brain_prep lcms 4. LC-MS/MS Quantification plasma_prep->lcms brain_prep->lcms ratio 5. Calculate Brain/Plasma Ratio lcms->ratio

References

A Comparative Guide: The Efficacy of ACY-775 Versus Pan-HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic modulators, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, most notably cancers. However, the broad-spectrum activity of pan-HDAC inhibitors often leads to a challenging side-effect profile, prompting the development of more selective agents. This guide provides a detailed comparison of the efficacy of ACY-775, a selective HDAC6 inhibitor, with that of pan-HDAC inhibitors, supported by experimental data and detailed methodologies.

Distinguishing Mechanisms of Action: A Tale of Two Strategies

The fundamental difference between this compound and pan-HDAC inhibitors lies in their target selectivity and consequent biological effects.

This compound: A Focus on Cytoplasmic Tubulin

This compound is a potent and highly selective inhibitor of HDAC6.[1] Unlike most other HDACs which are primarily located in the nucleus and regulate gene expression through histone deacetylation, HDAC6 is predominantly found in the cytoplasm. Its major substrate is α-tubulin, a key component of microtubules. By selectively inhibiting HDAC6, this compound leads to an increase in the acetylation of α-tubulin, which in turn modulates microtubule dynamics, protein trafficking, and cell motility.[2][3][4] Crucially, this compound shows minimal activity against Class I HDACs, meaning it does not significantly alter histone acetylation or global gene expression.[5]

Pan-HDAC Inhibitors: Broad-Spectrum Epigenetic Reprogramming

Pan-HDAC inhibitors, such as Vorinostat and Panobinostat, target multiple HDAC isoforms across Class I, II, and IV.[6][7] Their mechanism of action is primarily centered on the inhibition of nuclear HDACs, leading to the hyperacetylation of histone proteins. This relaxes the chromatin structure, making DNA more accessible for transcription and resulting in widespread changes in gene expression.[8][9][10] This broad activity can induce cell cycle arrest, apoptosis, and differentiation in cancer cells, but it is also associated with a wider range of side effects due to the non-specific nature of its action.[8]

Quantitative Comparison of Inhibitory Activity

The selectivity of this compound for HDAC6 is evident when comparing its half-maximal inhibitory concentration (IC50) values against various HDAC isoforms to those of pan-HDAC inhibitors.

InhibitorHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)HDAC10 (nM)
This compound >1000>1000>10007.5 >1000>1000
Vorinostat (SAHA) 10-20---
Panobinostat 2.1---531-

Data compiled from multiple sources.[5][7] Note that IC50 values can vary depending on the assay conditions.

Comparative Efficacy: In Vitro and In Vivo Evidence

The differential mechanisms of this compound and pan-HDAC inhibitors translate to distinct efficacy profiles in preclinical models.

In Vitro Cellular Effects

AssayThis compoundPan-HDAC Inhibitors (e.g., Vorinostat, Panobinostat)
α-tubulin Acetylation Significant increaseVariable, often less pronounced than histone effects
Histone Acetylation No significant changeSignificant increase in H3 and H4 acetylation
Cell Viability (e.g., in cancer cell lines) Varies depending on cell line's dependence on HDAC6 activityBroad anti-proliferative and pro-apoptotic effects across many cancer cell lines
Gene Expression Minimal changesWidespread changes in gene transcription

This table summarizes general observations from multiple studies.

One study directly compared the potency of various HDAC inhibitors in the context of reactivating latent HIV-1. Panobinostat was found to be significantly more potent than vorinostat in inducing viral expression from latently infected cell lines.[11] While this study did not include this compound, it highlights the potent and broad activity of pan-HDAC inhibitors.

In Vivo Models

In a mouse model of Charcot-Marie-Tooth disease, a neurological disorder, this compound demonstrated the ability to rescue axonal transport defects.[5] Another study showed that this compound and a similar HDAC6 inhibitor, ACY-738, exhibited antidepressant-like properties in mice without affecting histone acetylation.[5][12] These findings underscore the therapeutic potential of selective HDAC6 inhibition in non-cancerous conditions where microtubule-based processes are dysregulated.

Pan-HDAC inhibitors have shown significant anti-tumor efficacy in various animal models of cancer. For instance, Panobinostat led to significant tumor regression in a mouse xenograft model of cutaneous T-cell lymphoma. However, this efficacy is often accompanied by toxicities such as thrombocytopenia, neutropenia, fatigue, and gastrointestinal issues, which are less pronounced with selective HDAC6 inhibitors.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, the following are detailed methodologies for key experiments.

HDAC Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

  • Principle: A fluorogenic substrate containing an acetylated lysine is incubated with a recombinant HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme to cleave the substrate, releasing a fluorescent molecule. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

  • Protocol:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Add the recombinant HDAC enzyme to the wells of a microplate.

    • Add serial dilutions of the test compound (e.g., this compound or a pan-HDAC inhibitor).

    • Add the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Add the developer solution (containing a protease like trypsin) and a stop solution.

    • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[13][14][15]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.[16][17][18]

Western Blot for Tubulin and Histone Acetylation

This technique is used to detect and quantify the levels of acetylated α-tubulin and histones in cell lysates.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies that recognize the acetylated forms of α-tubulin or histones.

  • Protocol:

    • Treat cells with the test compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and HDAC inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for acetylated-α-tubulin or acetylated-histone H3/H4 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the signal to a loading control such as total tubulin, total histone, or GAPDH.[19][20][21][22]

Visualizing the Signaling Pathways

This compound Signaling Pathway

ACY775_Pathway cluster_tubulin α-tubulin Acetylation Cycle ACY775 This compound HDAC6 HDAC6 ACY775->HDAC6 Inhibits Ac_Tubulin Acetylated α-tubulin HDAC6->Ac_Tubulin Deacetylates Deac_Tubulin Deacetylated α-tubulin Microtubule Microtubule-dependent Processes (e.g., Axonal Transport) Ac_Tubulin->Microtubule Promotes

Caption: this compound selectively inhibits HDAC6, increasing α-tubulin acetylation.

Pan-HDAC Inhibitor Signaling Pathway

Pan_HDAC_Pathway cluster_classI Class I HDACs cluster_classII Class II HDACs Pan_HDACi Pan-HDAC Inhibitor (e.g., Vorinostat, Panobinostat) HDAC1 HDAC1 Pan_HDACi->HDAC1 HDAC2 HDAC2 Pan_HDACi->HDAC2 HDAC3 HDAC3 Pan_HDACi->HDAC3 HDAC4 HDAC4 Pan_HDACi->HDAC4 HDAC6 HDAC6 Pan_HDACi->HDAC6 Acetylated_Histones Hyperacetylated Histones HDAC1->Acetylated_Histones Deacetylate HDAC2->Acetylated_Histones HDAC3->Acetylated_Histones Histones Histones Histones->Acetylated_Histones Acetylation Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cellular_Effects Cell Cycle Arrest, Apoptosis, Differentiation Gene_Expression->Cellular_Effects

Caption: Pan-HDAC inhibitors broadly target HDACs, altering gene expression.

Conclusion: A Choice Guided by Therapeutic Strategy

The comparison between this compound and pan-HDAC inhibitors highlights a critical evolution in epigenetic drug development: the shift from broad-spectrum activity to targeted intervention.

  • This compound represents a highly selective approach, offering the potential for a more favorable safety profile by confining its activity to a specific cytoplasmic target. This makes it a promising candidate for diseases where microtubule-dependent processes are implicated, including certain neurological disorders and potentially cancers where cell motility is a key driver of metastasis.

  • Pan-HDAC inhibitors remain powerful therapeutic agents, particularly in oncology, due to their ability to induce widespread changes in gene expression that can potently inhibit cancer cell growth and survival. However, their broad activity necessitates careful management of side effects.

The choice between a selective inhibitor like this compound and a pan-HDAC inhibitor will ultimately depend on the specific therapeutic indication, the underlying disease biology, and the desired balance between efficacy and tolerability. Future research, including head-to-head clinical trials, will be crucial in further defining the distinct therapeutic roles of these two important classes of HDAC inhibitors.

References

Safety Operating Guide

Navigating the Disposal of ACY-775: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of the selective HDAC6 inhibitor, ACY-775, is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for researchers, scientists, and drug development professionals to manage the disposal of this compound in a manner that prioritizes safety and adheres to regulatory standards. The following procedures are based on general best practices for hazardous chemical waste management. It is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier for specific handling and disposal instructions for this compound.

Core Principles of this compound Disposal

Proper disposal of this compound, as with any laboratory chemical, is governed by federal, state, and local regulations. The primary goal is to prevent the release of this potent compound into the environment and to ensure the safety of all personnel. Key considerations include the chemical's hazardous characteristics, potential for reactivity, and the appropriate waste stream for its disposal.

Step-by-Step Disposal Protocol

Researchers must adhere to a strict protocol when preparing this compound for disposal. This involves careful handling, appropriate containerization, and clear labeling.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Identification and Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan and confirmed for chemical compatibility.

  • Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.

  • Sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.

3. Containerization:

  • Use a dedicated, leak-proof, and chemically compatible container for this compound waste. The container should be in good condition and have a secure screw-top cap.

  • The original product container, if empty and properly cleaned, may be used, but it is often preferable to use designated hazardous waste containers provided by your institution's Environmental Health and Safety (EHS) department.

  • Do not overfill the waste container. It is generally recommended to fill containers to no more than 80% of their capacity to allow for expansion and prevent spills.

4. Labeling:

  • Properly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date the waste was first added to the container

    • The name and contact information of the generating researcher or lab

5. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secure area, away from general laboratory traffic and incompatible chemicals.

  • Ensure secondary containment is used for liquid waste containers to capture any potential leaks.

6. Disposal Request:

  • Once the waste container is full or ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.

  • Do not attempt to dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and poses a significant risk.

Quantitative Data Summary
ParameterGuideline
Container Fill Level Do not exceed 80% of the container's total volume.
Satellite Accumulation Area (SAA) Limit Typically, no more than 55 gallons of hazardous waste may be accumulated per point of generation.
P-Listed Chemical Waste Limit For acutely toxic wastes (P-listed), the accumulation limit is much lower, often 1 quart. It is crucial to determine if this compound is classified as a P-listed waste by consulting the SDS and regulatory lists.
Experimental Protocols Referenced

The disposal procedures outlined above are based on standard protocols for the management of hazardous chemical waste in a laboratory setting. These protocols are derived from regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.

ACY775_Disposal_Decision_Flow cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe identify_waste Identify Waste Type (Solid, Liquid, Sharps) ppe->identify_waste select_container Select Compatible Waste Container identify_waste->select_container label_container Label Container Correctly select_container->label_container add_waste Add Waste to Container (Do not exceed 80%) label_container->add_waste store_saa Store in Designated SAA with Secondary Containment add_waste->store_saa request_pickup Request EHS Waste Pickup store_saa->request_pickup end End: Proper Disposal request_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

ACY775_Waste_Segregation cluster_types Waste Segregation acy775_waste This compound Waste solid_waste Solid Waste (Gloves, Paper) acy775_waste->solid_waste is solid liquid_waste Liquid Waste (Solutions) acy775_waste->liquid_waste is liquid sharps_waste Sharps Waste (Needles, Blades) acy775_waste->sharps_waste is sharp solid_container Labeled Solid Hazardous Waste Bin solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Container sharps_waste->sharps_container

Caption: Segregation of different types of this compound waste.

Personal protective equipment for handling ACY-775

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of ACY-775, a potent and selective histone deacetylase 6 (HDAC6) inhibitor. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound in any form (solid or in solution). The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Gloves: Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05 compliant) is required.[1][2][3] - Gown: Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[4][5][6][7] - Eye Protection: Safety glasses with side shields or chemical splash goggles.[4] - Respiratory Protection: A NIOSH-approved N95 or higher respirator is required when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure.[8][9][10][11]
Solution Preparation and Handling - Gloves: Double-gloving with chemotherapy-tested nitrile gloves.[1][2][3] - Gown: Disposable, low-permeability gown.[4][5][6][7] - Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]
Cell Culture and In Vitro Assays - Gloves: Single pair of nitrile gloves. - Gown: Standard laboratory coat. - Eye Protection: Safety glasses.
Waste Disposal - Gloves: Double-gloving with chemotherapy-tested nitrile gloves.[1][2][3] - Gown: Disposable, low-permeability gown.[4][5][6][7] - Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]

Operational Plan: Step-by-Step Handling Procedures

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear appropriate PPE (see table above) when unpacking.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The container should be tightly sealed.

Weighing and Solution Preparation
  • All weighing of solid this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[10]

  • Before weighing, decontaminate the work surface.

  • Use dedicated spatulas and weigh boats.

  • To prepare a stock solution, slowly add the solvent to the solid this compound to avoid generating dust.

  • Cap the vial tightly and vortex until the solid is completely dissolved.

Spill Management
  • In case of a spill, immediately alert others in the area.

  • Evacuate the area if the spill is large or if there is a risk of airborne dust.

  • For small spills, wear appropriate PPE, including respiratory protection if the spill involves the solid compound.

  • Cover the spill with absorbent material, working from the outside in.

  • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Clean the spill area with a suitable decontaminating solution, followed by water.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.

  • Solid Waste: Collect all contaminated solid waste, including gloves, gowns, weigh boats, and absorbent materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not pour any solution containing this compound down the drain.[12][13]

  • Sharps Waste: Needles, syringes, and other contaminated sharps should be disposed of in a designated sharps container for hazardous chemical waste.

  • Empty Containers: "Empty" containers that previously held solid this compound or its solutions should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[14] After rinsing, the defaced container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

Experimental Protocol: In Vitro HDAC6 Activity Assay

This protocol outlines a typical cell-based assay to measure the inhibitory effect of this compound on HDAC6 activity.

  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known HDAC inhibitor).

  • Incubation: Incubate the plate for the desired time (e.g., 2-24 hours) at 37°C in a CO2 incubator.

  • Lysis and Substrate Addition: Lyse the cells and add a fluorogenic HDAC6 substrate according to the manufacturer's instructions of the assay kit.

  • Signal Development: Incubate the plate at room temperature or 37°C to allow for the enzymatic reaction to occur.

  • Measurement: Read the fluorescence or luminescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition of HDAC6 activity for each concentration of this compound relative to the vehicle control. Determine the IC50 value of this compound.

Signaling Pathway and Experimental Workflow Diagrams

ACY775_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal weigh Weigh Solid this compound (in fume hood) dissolve Dissolve in Solvent weigh->dissolve collect_solid Collect Solid Waste weigh->collect_solid Contaminated Weigh Boats treat Treat Cells/Animals dissolve->treat Stock Solution assay Perform Assay treat->assay assay->collect_solid Contaminated Plastics collect_liquid Collect Liquid Waste assay->collect_liquid Liquid Waste

This compound Handling Workflow

HDAC6_Signaling_Pathway ACY775 This compound HDAC6 HDAC6 ACY775->HDAC6 Inhibits AlphaTubulin α-Tubulin (acetylated) HDAC6->AlphaTubulin Deacetylates Hsp90 Hsp90 (acetylated) HDAC6->Hsp90 Deacetylates Microtubule Microtubule Stability & Axonal Transport AlphaTubulin->Microtubule Promotes ProteinDeg Protein Degradation (Aggresome Formation) Hsp90->ProteinDeg Regulates

Simplified HDAC6 Signaling Pathway

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.